molecular formula C22H25FN4O2 B15555859 Toceranib-d8

Toceranib-d8

Número de catálogo: B15555859
Peso molecular: 404.5 g/mol
Clave InChI: SRSGVKWWVXWSJT-XOHOATKISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Toceranib-d8 is a useful research compound. Its molecular formula is C22H25FN4O2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H25FN4O2

Peso molecular

404.5 g/mol

Nombre IUPAC

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

Clave InChI

SRSGVKWWVXWSJT-XOHOATKISA-N

Origen del producto

United States

Foundational & Exploratory

Toceranib-d8: A Comprehensive Technical Guide to Synthesis and Purity for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Toceranib-d8, a deuterated internal standard essential for the accurate quantification of the veterinary anti-cancer drug Toceranib. This document details the chemical pathways, experimental protocols, and data presentation required for the preparation and validation of high-purity this compound for use in demanding analytical applications such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology.[1] It primarily targets members of the split-kinase RTK family, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and the stem cell factor receptor (c-Kit).[2][3] By inhibiting these kinases, Toceranib disrupts key signal transduction pathways involved in tumor growth, angiogenesis, and cell survival.[2]

Accurate measurement of Toceranib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry.[4] The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.[4] This guide outlines a feasible synthetic route and the necessary purification and analytical protocols to produce this compound suitable for these exacting applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of key deuterated and non-deuterated intermediates. The IUPAC name for this compound is (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide, indicating that the eight deuterium (B1214612) atoms are located on the pyrrolidine (B122466) ring of the side chain.[5][6]

A plausible and efficient synthetic strategy involves the preparation of three key intermediates:

  • 5-Fluoroindolin-2-one (Intermediate A)

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate B)

  • N-(2-(Pyrrolidin-1-yl-d8)ethyl)amine (Intermediate C)

The final steps involve the Knoevenagel condensation of Intermediate A and Intermediate B, followed by amide coupling with Intermediate C.

Diagram of the Proposed Synthetic Pathway

This compound Synthesis Pathway cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly A 5-Fluoroindolin-2-one (Intermediate A) AB Condensation Product A->AB Knoevenagel Condensation B 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid (Intermediate B) B->AB C_precursor Pyrrolidine-d8 C N-(2-(Pyrrolidin-1-yl-d8)ethyl)amine (Intermediate C) C_precursor->C Alkylation Toceranib_d8 This compound C->Toceranib_d8 AB->Toceranib_d8 Amide Coupling

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Intermediates

Intermediate A: 5-Fluoroindolin-2-one

  • Method: This intermediate can be synthesized from 4-fluoroaniline (B128567) through a multi-step process involving Sandmeyer reaction to introduce a chloroacetyl group, followed by cyclization.

  • Protocol:

    • Diazotize 4-fluoroaniline and react with chloroacetic acid in the presence of a copper catalyst.

    • Reduce the resulting α-chloro-p-fluorophenylacetic acid.

    • Cyclize the product under basic conditions to yield 5-fluoroindolin-2-one.

    • Purify the product by recrystallization.

Intermediate B: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • Method: A common method for the synthesis of this pyrrole (B145914) derivative is the Knorr pyrrole synthesis, followed by formylation.

  • Protocol:

    • React ethyl acetoacetate (B1235776) with sodium nitrite (B80452) to form ethyl 2-oximinoacetoacetate.

    • Reduce the oxime in the presence of ethyl 3-oxobutanoate using a reducing agent like zinc dust in acetic acid to form the pyrrole ring.

    • Hydrolyze the resulting ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the carboxylic acid.

    • Formylate the pyrrole ring at the 5-position using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF).

    • Purify the product by recrystallization.

Intermediate C: N-(2-(Pyrrolidin-1-yl-d8)ethyl)amine

  • Method: This deuterated side chain can be synthesized from commercially available pyrrolidine-d8.

  • Protocol:

    • React pyrrolidine-d8 with 2-chloro-N-(2-chloroethyl)acetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

    • Hydrolyze the resulting amide under acidic or basic conditions to yield N-(2-(pyrrolidin-1-yl-d8)ethyl)amine.

    • Purify the product by distillation under reduced pressure.

Final Synthesis of this compound

Step 1: Knoevenagel Condensation

  • Reaction: Condensation of 5-fluoroindolin-2-one (Intermediate A) with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate B).

  • Protocol:

    • Dissolve equimolar amounts of Intermediate A and Intermediate B in a suitable solvent such as ethanol (B145695) or methanol (B129727).

    • Add a catalytic amount of a base, such as piperidine (B6355638) or pyrrolidine.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, to precipitate.

    • Collect the solid by filtration, wash with cold solvent, and dry.

Step 2: Amide Coupling

  • Reaction: Coupling of the product from Step 1 with N-(2-(pyrrolidin-1-yl-d8)ethyl)amine (Intermediate C).

  • Protocol:

Purification of this compound for Analytical Use

High purity is paramount for an analytical internal standard. The final product should be purified to ≥98% chemical purity and ≥98% isotopic purity.

Purification Workflow

Purification Workflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Prep_HPLC Preparative HPLC (if necessary) Recrystallization->Prep_HPLC For Highest Purity Final_Product High-Purity this compound Recrystallization->Final_Product Prep_HPLC->Final_Product

Caption: General purification workflow for this compound.

Experimental Protocol for Purification
  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of dichloromethane and methanol is typically effective.

    • Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Solvent System: A suitable solvent system, such as ethanol/water or acetonitrile (B52724), should be used to recrystallize the product obtained from column chromatography.

    • Procedure: Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity and Characterization

The final product must be rigorously characterized to confirm its identity, chemical purity, and isotopic purity.

Analytical Techniques and Expected Results
Analytical Technique Purpose Expected Results/Parameters
High-Performance Liquid Chromatography (HPLC-UV) Chemical PurityPurity ≥ 98%. A single major peak at the expected retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity & Isotopic PurityCorrect molecular ion peak for this compound (m/z ~405.2). Mass spectrum showing the expected isotopic distribution with the d8 isotopologue being the most abundant.
¹H-NMR Spectroscopy Structural Confirmation & Isotopic PuritySpectrum consistent with the structure of Toceranib. Absence or significant reduction of proton signals corresponding to the deuterated positions on the pyrrolidine ring.
¹³C-NMR Spectroscopy Structural ConfirmationSpectrum consistent with the carbon skeleton of Toceranib.
High-Resolution Mass Spectrometry (HRMS) Elemental CompositionMeasured mass should be within ±5 ppm of the calculated exact mass for C₂₂H₁₇D₈FN₄O₂.
Experimental Protocol for Purity Analysis by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of approximately 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak.

Toceranib Signaling Pathways

Toceranib exerts its therapeutic effect by inhibiting key receptor tyrosine kinases. The following diagrams illustrate the signaling pathways targeted by Toceranib.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Toceranib Toceranib Toceranib->VEGFR Endothelial_Cell Endothelial Cell Proliferation, Survival, and Migration PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by Toceranib.

PDGFR Signaling Pathway

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ras Ras PDGFR->Ras Toceranib Toceranib Toceranib->PDGFR MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation and Survival MAPK_Pathway->Cell_Proliferation

Caption: Inhibition of the PDGFR signaling pathway by Toceranib.

c-Kit Signaling Pathway

cKit_Pathway SCF SCF cKit c-Kit SCF->cKit STAT STAT Pathway cKit->STAT PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt Toceranib Toceranib Toceranib->cKit Cell_Survival Cell Survival and Proliferation STAT->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Inhibition of the c-Kit signaling pathway by Toceranib.

Conclusion

The synthesis and rigorous purification of this compound are critical for its use as a reliable internal standard in analytical studies. This guide has provided a detailed technical overview of a feasible synthetic route, comprehensive purification protocols, and essential analytical methods for characterization. Adherence to these methodologies will enable researchers and drug development professionals to produce high-purity this compound, thereby ensuring the accuracy and reliability of their quantitative bioanalytical data. The provided diagrams of the signaling pathways inhibited by Toceranib further contextualize the importance of this compound in veterinary oncology research.

References

Toceranib-d8 Stability in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Toceranib-d8, the deuterated internal standard for the multi-kinase inhibitor Toceranib (Palladia®), in various biological matrices. Ensuring the stability of an analytical internal standard is paramount for the accurate quantification of the target analyte in pharmacokinetic and other bioanalytical studies. This document details experimental protocols for assessing stability, presents illustrative stability data, and describes the key signaling pathways affected by Toceranib.

Introduction to Toceranib and the Role of this compound

Toceranib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting members of the split-kinase RTK family, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit (stem cell factor receptor).[1][2] By blocking the ATP binding sites of these receptors, Toceranib disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival.[3][4]

In bioanalytical assays, stable isotope-labeled internal standards, such as this compound, are the gold standard. This compound is chemically identical to Toceranib but has eight deuterium (B1214612) atoms replacing hydrogen atoms. This mass difference allows for its distinction from the unlabeled drug in mass spectrometry-based assays, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis, thus correcting for variability.[5] The stability of this compound in the biological matrix of interest is a critical parameter that must be thoroughly evaluated during bioanalytical method validation to ensure reliable and accurate results.[6]

Signaling Pathways Inhibited by Toceranib

Toceranib's therapeutic effects are mediated through the inhibition of key signaling cascades downstream of VEGFR, PDGFR, and c-Kit. Understanding these pathways is crucial for comprehending its mechanism of action and potential biomarkers of response.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Toceranib Toceranib Toceranib->VEGFR Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: VEGFR Signaling Pathway Inhibition by Toceranib.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT Toceranib Toceranib Toceranib->PDGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Growth Cell Growth, Proliferation, Differentiation STAT->Growth AKT->Growth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Growth cKit_Signaling_Pathway SCF SCF (Stem Cell Factor) cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Toceranib Toceranib Toceranib->cKit Inhibits AKT AKT PI3K->AKT MAPK MAPK Pathway RAS->MAPK STAT STAT JAK->STAT Survival Cell Survival, Proliferation, Differentiation AKT->Survival MAPK->Survival STAT->Survival Stability_Workflow Start Start: Prepare Spiked Biological Matrix Samples FT_Stability Freeze-Thaw Stability (Min. 3 Cycles) Start->FT_Stability ST_Stability Short-Term (Bench-Top) Stability Start->ST_Stability LT_Stability Long-Term Stability (e.g., -80°C) Start->LT_Stability Analysis LC-MS/MS Analysis FT_Stability->Analysis ST_Stability->Analysis LT_Stability->Analysis Compare Compare to Freshly Prepared Samples Analysis->Compare End End: Assess Stability Compare->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of Toceranib-d8, a deuterated analog of Toceranib (B1682387). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.

Introduction

Toceranib, sold under the brand name Palladia, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology, particularly for the treatment of canine mast cell tumors.[1][2] this compound is the deuterium-labeled version of Toceranib. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound with a higher molecular weight. This key difference makes this compound an invaluable tool in bioanalytical assays, where it is commonly used as an internal standard for the precise quantification of Toceranib in biological matrices through methods like liquid chromatography-mass spectrometry (LC-MS).[3][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReferences
Chemical Name (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide[3]
Synonyms 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide, SU 11654-d8[5]
CAS Number 1795134-78-9[6][7]
Molecular Formula C22H17D8FN4O2[3][7]
Molecular Weight 404.51 g/mol [3][7]
Appearance Yellow to orange powder (based on non-deuterated form)[8]
Purity ≥99%[6][7]
Storage Conditions 2-8°C Refrigerator or -20°C for long-term storage[5][9]

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Toceranib is sparingly soluble in aqueous solutions, a characteristic that extends to its deuterated form.[9][10]

SolventSolubilityNotesReferences
DMSO ~2 mg/mLHeating may be required for complete dissolution. Fresh DMSO is recommended as moisture can reduce solubility.[11]
Dimethylformamide (DMF) ~0.25 mg/ml[9]
Water / Aqueous Buffers Sparingly solubleTo enhance aqueous solubility, dilute from a stock solution in an organic solvent.[9][10]
Ethanol Insoluble[11]

Note: When preparing stock solutions, it is advisable to use anhydrous solvents and store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[10] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[10]

Mechanism of Action and Signaling Pathways

Toceranib functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP) binding site of several receptor tyrosine kinases (RTKs).[12][13] This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[2] The primary targets of Toceranib are members of the split-kinase RTK family.[11][12]

Key Targeted Pathways:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, particularly VEGFR2 (also known as Flk-1/KDR), Toceranib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[14][15]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFRα and PDGFRβ disrupts signaling involved in cell growth, proliferation, and angiogenesis.[14][16]

  • Kit (Stem Cell Factor Receptor): The c-Kit proto-oncogene is vital for the proliferation and survival of mast cells. Activating mutations in c-Kit are a primary driver in many canine mast cell tumors.[2][17] Toceranib directly inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis in tumor cells.[14]

The diagram below illustrates the inhibitory action of Toceranib on these key signaling pathways.

Toceranib_Signaling_Pathway cluster_intracellular Intracellular Space VEGFR VEGFR Downstream Downstream Signaling VEGFR->Downstream ATP PDGFR PDGFR PDGFR->Downstream ATP Kit Kit Kit->Downstream ATP VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->Kit Toceranib Toceranib Toceranib->VEGFR Inhibition Toceranib->PDGFR Inhibition Toceranib->Kit Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound in Methanol) Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

References

Toceranib Pharmacokinetics in Canine Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of toceranib (B1682387) phosphate (B84403) (Palladia®), a multi-kinase inhibitor approved for the treatment of mast cell tumors in dogs.[1][2] The following sections detail the absorption, distribution, metabolism, and excretion of toceranib in canine models, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacokinetic Parameters

Toceranib phosphate demonstrates moderate clearance, a high volume of distribution, and a moderate elimination half-life in dogs.[3] Following oral administration, it provides sustained plasma concentrations, supporting an every-other-day dosing regimen.[3][4]

Table 1: Summary of Toceranib Pharmacokinetic Parameters in Dogs
ParameterValueStudy PopulationDosing RegimenCitation
Oral Bioavailability 76.9% - 86%Laboratory Beagles3.25 mg/kg (single oral dose)[3][5]
Time to Maximum Plasma Concentration (Tmax) 5.3 - 9.3 hoursLaboratory Beagles3.25 mg/kg (single oral dose)[3]
~6.2 ± 2.6 hoursHealthy Beagle Dogs3.25 mg/kg (every other day for 2 weeks)[5]
Maximum Plasma Concentration (Cmax) 68.6 - 112 ng/mLLaboratory Beagles3.25 mg/kg (single oral dose)[3]
~108 ± 41 ng/mLHealthy Beagle Dogs3.25 mg/kg (every other day for 2 weeks)[5]
100 - 120 ng/mL (average 6-8 hr concentration)Dogs with Solid Tumors2.4 - 2.9 mg/kg (every other day)[6]
Minimum Plasma Concentration (Cmin) 18.7 ± 8.3 ng/mLHealthy Beagle Dogs3.25 mg/kg (every other day for 2 weeks)[5]
Elimination Half-Life (t1/2) 17.7 hoursLaboratory Beagles1.0 mg/kg (single IV dose)[3]
31 hoursLaboratory Beagles3.25 mg/kg (single oral dose)[3]
17.2 ± 3.9 hoursHealthy Beagle Dogs3.25 mg/kg (every other day for 2 weeks)[5]
Plasma Clearance 1.45 L/kg/hLaboratory Beagles1.0 mg/kg (single IV dose)[3]
Volume of Distribution 29.7 L/kgLaboratory Beagles1.0 mg/kg (single IV dose)[3]
Plasma Protein Binding 90.8% - 93%Canine Plasma20 - 500 ng/mL (in vitro)[1][5]
Area Under the Curve (AUC0-48) 2640 ± 940 ng·h/mLHealthy Beagle Dogs3.25 mg/kg (every other day for 2 weeks)[5]

Mechanism of Action and Signaling Pathways

Toceranib is a multi-targeted tyrosine kinase inhibitor that competitively blocks the ATP binding site of several receptor tyrosine kinases (RTKs), primarily belonging to the split-kinase family.[2][7][8] This inhibition prevents autophosphorylation and disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[8] The principal targets of toceranib relevant to canine mast cell tumors are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ).[8]

Toceranib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., KIT, VEGFR2, PDGFRβ) Proliferation Cell Proliferation & Survival RTK->Proliferation Activates Angiogenesis Angiogenesis RTK->Angiogenesis Activates Toceranib Toceranib Toceranib->RTK Competitively inhibits ATP ATP ATP->RTK Binds to catalytic domain

Toceranib competitively inhibits ATP binding to RTKs.

Experimental Protocols

Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of toceranib in dogs involves the following steps:

  • Animal Subjects: Healthy laboratory Beagles or client-owned dogs with mast cell tumors are commonly used.[3]

  • Drug Administration: Toceranib phosphate is administered orally, often as a single dose (e.g., 3.25 mg/kg) or intravenously (e.g., 1.0 mg/kg) for bioavailability studies.[3] The influence of food is often assessed by comparing fed and fasted states.[3]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) from the jugular or cephalic vein.[9]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of toceranib are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal_Selection Animal Selection (Beagles or Client-Owned Dogs) Dosing Drug Administration (Oral or IV) Animal_Selection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

A typical experimental workflow for pharmacokinetic studies.

Absorption

Toceranib is orally bioavailable in dogs, with studies reporting an oral bioavailability of approximately 77-86%.[3][5] The presence or absence of food does not significantly affect its pharmacokinetic parameters.[3] Peak plasma concentrations are typically observed between 5 and 9 hours after oral administration.[3] Toceranib concentrations have been shown to be proportional to the dose over a range of 2.0 to 6.0 mg/kg.[3]

Distribution

Toceranib exhibits a high volume of distribution, suggesting extensive tissue distribution.[3] Following a single oral dose of [14C]-toceranib, radioactivity was highest in the bile and liver.[1] Measurable concentrations were also found in lymph nodes, colon, adrenal glands, bone marrow, kidneys, lungs, spleen, pancreas, and skin.[1] Toceranib is highly bound to plasma proteins, with a binding percentage ranging from 90.8% to 92.8%.[1]

Metabolism

In vitro studies using canine liver microsomes and hepatocytes have shown that toceranib is metabolized into a single primary metabolite.[1] Spectrometric analysis identified this metabolite as an alicyclic N-oxide of toceranib.[1]

Excretion

The primary route of excretion for toceranib and its metabolites is through the feces.[1] Following a single oral dose of [14C]-toceranib, approximately 92% of the administered radioactivity was recovered in the feces, while only 7% was found in the urine.[1] The high rate of fecal excretion combined with the long elimination half-life suggests potential enterohepatic recirculation of the parent drug and/or its N-oxide metabolite.[1]

Toceranib_ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Plasma Plasma (91-93% Protein Bound) GI_Tract->Plasma Bioavailability: ~77-86% Tissues Tissues (Liver, Bile, etc.) Plasma->Tissues Liver Liver Plasma->Liver Feces Feces (92%) Plasma->Feces Biliary Excretion Urine Urine (7%) Plasma->Urine Renal Excretion Tissues->Plasma N_Oxide N-oxide Metabolite Liver->N_Oxide N_Oxide->Plasma

Overview of Toceranib's ADME pathway in canines.

References

Unraveling the Fragmentation Fingerprint of Toceranib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of deuterated internal standards in mass spectrometry is paramount for robust bioanalytical method development. This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Toceranib-d8, a deuterated analog of the multi-kinase inhibitor Toceranib, widely used in veterinary oncology.

This document details the quantitative fragmentation data, experimental protocols for its analysis, and visual representations of the fragmentation pathway and analytical workflow, offering a foundational resource for laboratories involved in the pharmacokinetic and metabolic studies of Toceranib.

Quantitative Fragmentation Data

The mass spectrometric analysis of Toceranib and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The fragmentation of these compounds is monitored through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification in complex biological matrices.

The key quantitative data for the MRM transitions of both Toceranib and this compound are summarized in the table below. This data is essential for setting up and optimizing the mass spectrometer for bioanalytical assays.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Toceranib397.2283.0
This compound405.2283.1

Table 1: Multiple Reaction Monitoring (MRM) transitions for Toceranib and this compound.

The precursor ion for Toceranib corresponds to its protonated molecule [M+H]⁺. The +8 Da shift in the precursor ion of this compound (405.2 m/z) compared to Toceranib (397.2 m/z) confirms the incorporation of eight deuterium (B1214612) atoms. The near-identical product ion for both compounds (283.0 and 283.1 m/z) suggests that the fragmentation occurs in a region of the molecule that does not contain the deuterium labels and that the minor mass difference is likely due to the natural isotopic distribution.

Proposed Fragmentation Pathway

The fragmentation of Toceranib and this compound in the collision cell of the mass spectrometer leads to the formation of a stable product ion. Based on the structure of Toceranib, the transition from m/z 397.2 to 283.0 likely involves the cleavage of the bond between the diethylaminoethyl group and the amide nitrogen.

Toceranib Fragmentation cluster_precursor Precursor Ion (Q1) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion (Q3) Toceranib_d8 This compound [M+H]⁺ m/z = 405.2 Fragmentation Loss of deuterated diethylaminoethane Toceranib_d8->Fragmentation Collision Energy Product_Ion Product Ion m/z = 283.1 Fragmentation->Product_Ion

Proposed fragmentation pathway of this compound.

Experimental Protocols

The successful analysis of this compound relies on a well-defined experimental protocol. The following methodology outlines a typical workflow for the quantification of Toceranib in plasma samples using this compound as an internal standard.[1]

Sample Preparation
  • Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of this compound solution (e.g., in methanol) to each plasma sample to serve as the internal standard for quantification.

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727). This step is crucial for removing interferences and protecting the analytical column.

  • Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, containing the analyte and internal standard, to a new tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., a Triple Quad™ 5500+) is used for its high sensitivity and selectivity in quantitative analysis.[1]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[1]

  • Analytical Column: A reverse-phase C18 column is commonly employed for the separation of Toceranib and its internal standard from other plasma components.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1]

  • Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.2-1.0 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected into the LC-MS/MS system.

Experimental Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Analysis MS/MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End Results Data_Processing->End

LC-MS/MS experimental workflow for Toceranib analysis.

This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided data and protocols can be adapted and optimized for specific laboratory instrumentation and assay requirements, facilitating accurate and reliable bioanalytical results in the development and clinical monitoring of Toceranib.

References

Methodological & Application

Application Note: High-Throughput Quantification of Toceranib in Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of toceranib (B1682387) in plasma samples. The method utilizes toceranib-d8 (B586873) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput pharmacokinetic studies in a research setting. The method has been developed to provide a linear response over a clinically relevant concentration range, with excellent accuracy and precision.

Introduction

Toceranib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial small molecule inhibitor used in veterinary oncology.[1] It primarily targets members of the split kinase family, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β), and KIT.[1][2] By competitively blocking the ATP-binding site of these kinases, toceranib inhibits downstream signaling pathways responsible for tumor cell proliferation and angiogenesis.[2] Accurate measurement of toceranib concentrations in plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing strategies in preclinical and clinical research. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of toceranib in plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Toceranib analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of toceranib and this compound in methanol.

  • Calibration Standards: Serially dilute the toceranib stock solution with control plasma to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, and 500 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at three concentration levels: low (15 ng/mL), medium (40 ng/mL), and high (400 ng/mL).[3]

Sample Preparation: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or study sample).

  • Add 400 µL of the internal standard working solution (this compound at 10 ng/mL in methanol with 0.1% formic acid).[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.[3]

G cluster_sample_prep Sample Preparation Workflow Plasma_Sample 100 µL Plasma Sample IS_Addition Add 400 µL this compound (10 ng/mL in Methanol with 0.1% Formic Acid) Plasma_Sample->IS_Addition Step 1 Vortex Vortex for 1 minute IS_Addition->Vortex Step 2 Centrifuge Centrifuge at 15,000 x g for 10 min at 4°C Vortex->Centrifuge Step 3 Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Step 4 LC_MS_Injection Inject 2 µL into LC-MS/MS Supernatant_Transfer->LC_MS_Injection Step 5

A streamlined workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of toceranib.

ParameterCondition
LC System ExionLC™ AD system or equivalent
Column XBridge C18, 100 x 2.1 mm, 5 µm
Column Temperature 40°C
Autosampler Temperature 15°C
Mobile Phase Isocratic: 30% (0.1% Formic Acid in Water) : 70% (0.1% Formic Acid in Acetonitrile) (v/v)
Flow Rate 0.50 mL/min
Injection Volume 2 µL
Total Run Time 3 minutes
Mass Spectrometer Triple Quad™ 5500+ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Toceranib: m/z 397.2 → 283.0 this compound: m/z 405.2 → 283.1
Data Acquisition Analyst 1.4.3 or equivalent

Data Presentation

The LC-MS/MS method for toceranib demonstrated excellent performance characteristics, as summarized in the tables below.

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Weighting 1/x²
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 15≤ 15%≤ 15%± 15%
Medium 40≤ 15%≤ 15%± 15%
High 400≤ 15%≤ 15%± 15%
Table 3: Recovery
AnalyteMean Recovery (%)
Toceranib > 85%

Toceranib Signaling Pathway

Toceranib exerts its anti-tumor and anti-angiogenic effects by inhibiting key receptor tyrosine kinases involved in cancer cell proliferation and blood vessel formation.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR PDGFRα/β Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation KIT KIT Cell_Survival Cell Survival KIT->Cell_Survival Toceranib Toceranib Toceranib->VEGFR2 Inhibits Toceranib->PDGFR Inhibits Toceranib->KIT Inhibits ATP ATP ATP->VEGFR2 ATP->PDGFR ATP->KIT

Toceranib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of toceranib in plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and pharmacodynamic studies of toceranib in a research environment.

References

Application Note: Quantification of Toceranib in Dog Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of toceranib (B1682387) in dog plasma. Toceranib-d8 (B586873) is utilized as an internal standard to ensure accuracy and precision. The protocol outlined below is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry.

Introduction

Toceranib phosphate (B84403) (Palladia®) is a multi-targeted receptor tyrosine kinase inhibitor used in veterinary oncology, particularly for the treatment of mast cell tumors in dogs.[1][2] Monitoring plasma concentrations of toceranib is crucial for optimizing dosage regimens, minimizing adverse effects, and evaluating the exposure-response relationship.[3][4] This document provides a detailed protocol for the quantitative analysis of toceranib in canine plasma using its deuterated analog, this compound, as an internal standard.[5]

Experimental

Materials and Reagents
  • Toceranib (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Canine plasma (blank)

Instrumentation
  • Liquid Chromatograph (e.g., ExionLC™ AD system)

  • Tandem Mass Spectrometer (e.g., Triple Quad™ 5500+)

  • Analytical Column (e.g., XBridge C18, 100 × 2.1 mm, 5 µm)

Preparation of Standard and Quality Control Solutions

Stock solutions of toceranib and this compound are prepared in methanol. Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solutions with a suitable solvent mixture.

Table 1: Calibration Standards and Quality Control Samples

Sample TypeConcentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 320
Calibration Standard 450
Calibration Standard 5100
Calibration Standard 6200
Calibration Standard 7500
Quality Control Low15
Quality Control Mid40
Quality Control High400
Sample Preparation
  • Aliquot 100 µL of canine plasma (standards, QCs, or study samples) into a microcentrifuge tube.

  • Add 400 µL of internal standard solution (10 ng/mL this compound in methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnXBridge C18, 100 × 2.1 mm, 5 µm
Mobile PhaseIsocratic: 30% (0.1% Formic Acid in Water) : 70% (0.1% Formic Acid in Acetonitrile)
Flow Rate0.50 mL/min
Column Temperature40°C
Injection Volume2 µL
Run Time~3 min

Table 3: Mass Spectrometry Parameters

ParameterToceranibThis compound (IS)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitionm/z 397.2 → 283.0m/z 405.2 → 283.1
Dwell Time200 ms200 ms
Ion Spray Voltage4000 V4000 V
Temperature600°C600°C
Collision Gas7 psi7 psi
Curtain Gas35 psi35 psi
Ion Source Gas 150 psi50 psi
Ion Source Gas 270 psi70 psi
Declustering Potential (DP)80 V80 V
Entrance Potential (EP)12 V8 V
Collision Energy (CE)40 V40 V
Collision Exit Potential (CXP)16 V18 V
Data Analysis

Peak areas of toceranib and this compound are integrated. The ratio of the peak area of toceranib to the peak area of the internal standard is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of toceranib in the QC and unknown samples are determined from the calibration curve.

Workflow Diagram

Toceranib_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Dog Plasma mix Vortex Mix (1 min) plasma->mix is_solution 400 µL this compound in Methanol/Formic Acid is_solution->mix centrifuge Centrifuge (15,000 x g, 10 min, 4°C) mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 2 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Tandem MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Toceranib/IS) integration->ratio calibration Generate Calibration Curve (1/x² weighted linear regression) ratio->calibration quantification Quantify Toceranib Concentration calibration->quantification

Caption: Workflow for Toceranib Quantification in Dog Plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of toceranib in dog plasma. The use of a deuterated internal standard and a simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic and toxicokinetic studies in a research environment.

References

Application Notes and Protocols for the Use of Toceranib-d8 in Veterinary Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib (B1682387), marketed as Palladia®, is a multi-kinase inhibitor used in veterinary oncology to treat various cancers in dogs, most notably mast cell tumors.[1] It functions by targeting several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit (c-Kit), thereby inhibiting tumor growth and angiogenesis.[2][3] Understanding the pharmacokinetic (PK) profile of Toceranib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

The use of a stable isotope-labeled internal standard, such as Toceranib-d8, is the gold standard for the quantitative bioanalysis of Toceranib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] this compound shares identical chemical and physical properties with Toceranib, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for the accurate correction of matrix effects and variations in sample processing, leading to highly precise and reliable quantification of the analyte.[4]

These application notes provide a comprehensive overview, experimental protocols, and data presentation for the use of this compound in veterinary pharmacokinetic studies.

Data Presentation

The following tables summarize the pharmacokinetic parameters of Toceranib in dogs, as reported in various studies. These values are essential for designing and interpreting pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Toceranib in Healthy Beagle Dogs [6][7]

ParameterIntravenous Administration (1.0 mg/kg)Oral Administration (3.25 mg/kg)
Cmax (Maximum Plasma Concentration) N/A68.6 - 112 ng/mL
Tmax (Time to Cmax) N/A5.3 - 9.3 hours
t½ (Half-life) 17.7 hours31 hours
CL (Plasma Clearance) 1.45 L/kg/hN/A
Vd (Volume of Distribution) 29.7 L/kgN/A
AUC (Area Under the Curve) N/A2640 ± 940 ng·h/mL (0-48h)
Oral Bioavailability N/A76.9%

Table 2: Pharmacokinetic Parameters of Toceranib in Dogs with Mast Cell Tumors (3.25 mg/kg, every other day for 2 weeks) [7]

ParameterMean Value (± SD)
Cmax (Maximum Plasma Concentration) 108 ± 41 ng/mL
Cmin (Minimum Plasma Concentration) 18.7 ± 8.3 ng/mL
Tmax (Time to Cmax) ~6.2 ± 2.6 hours
t½ (Elimination Half-life) 17.2 ± 3.9 hours
AUC (0-48h) 2640 ± 940 ng·h/mL

Experimental Protocols

Veterinary Pharmacokinetic Study Design

This protocol outlines a typical single-dose pharmacokinetic study of Toceranib in dogs.

Objective: To determine the pharmacokinetic profile of a single oral dose of Toceranib in healthy dogs.

Materials:

  • Toceranib phosphate (B84403) tablets (Palladia®)

  • Healthy adult dogs (e.g., Beagles) of a specified sex and weight range

  • Veterinary supplies for oral dosing and blood collection (e.g., syringes, catheters, blood collection tubes with anticoagulant like EDTA)

  • Centrifuge for plasma separation

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimation: Acclimate dogs to the study environment for at least 7 days before the experiment.

  • Fasting: Fast the dogs overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Administer a single oral dose of Toceranib phosphate (e.g., 3.25 mg/kg body weight).

  • Blood Sampling: Collect whole blood samples (e.g., 2-3 mL) from a peripheral vein (e.g., cephalic or saphenous) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Immediately after collection, transfer the blood into tubes containing an anticoagulant. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant into labeled cryovials and store at -80°C until analysis.

Bioanalytical Method: Toceranib Quantification in Canine Plasma by LC-MS/MS

This protocol describes a method for the quantification of Toceranib in canine plasma using this compound as an internal standard.

Objective: To accurately and precisely quantify Toceranib concentrations in canine plasma samples.

Materials:

  • Canine plasma samples from the pharmacokinetic study

  • Toceranib analytical standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Toceranib in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of this compound.

    • From the stock solutions, prepare a series of working standard solutions of Toceranib for the calibration curve and quality control (QC) samples by serial dilution.

    • Prepare a working solution of this compound (e.g., 10 ng/mL in 0.1% formic acid in methanol).[7]

  • Sample Preparation (Protein Precipitation): [7]

    • To a 100 µL aliquot of canine plasma (standards, QCs, and unknown samples), add 400 µL of the this compound internal standard solution.

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reverse-phase column (e.g., Waters XSelect HSS T3) is suitable.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

      • Gradient: Develop a suitable gradient to achieve good separation of Toceranib from potential interferences.

      • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example): Monitor specific precursor-to-product ion transitions for Toceranib and this compound. These would need to be optimized on the specific instrument.

        • Toceranib: e.g., m/z 397.2 → 144.1

        • This compound: e.g., m/z 405.2 → 152.1 (assuming 8 deuterium (B1214612) atoms on a specific part of the molecule)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Toceranib/Toceranib-d8) against the concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of Toceranib in the unknown plasma samples.

Visualizations

Toceranib Signaling Pathway Inhibition

Toceranib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in tumor growth and angiogenesis.

Toceranib_Signaling_Pathway cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt PDGFR->Ras_Raf_MEK_ERK PDGFR->PI3K_Akt cKit->Ras_Raf_MEK_ERK cKit->PI3K_Akt Toceranib Toceranib Toceranib->VEGFR Toceranib->PDGFR Toceranib->cKit Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_Akt->Survival PI3K_Akt->Angiogenesis PK_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Administration of Toceranib Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Protein Precipitation with This compound (IS) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LCMS_Analysis->PK_Modeling Report Final Report Generation PK_Modeling->Report

References

Application Note: Quantitative Analysis of Toceranib and Toceranib-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib, marketed as Palladia®, is a multi-target receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology. It primarily targets the split kinase family of RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit.[1] By inhibiting these pathways, Toceranib disrupts tumor growth, angiogenesis, and cell proliferation.[2][3] Accurate quantification of Toceranib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and specific detection of Toceranib and its deuterated internal standard, Toceranib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for the quantification of Toceranib and its internal standard, this compound. The optimized MRM transitions and compound-specific parameters are summarized in the table below for easy reference.

ParameterToceranibThis compound
Precursor Ion (Q1) m/z 397.2405.2
Product Ion (Q3) m/z 283.0283.1
Declustering Potential (DP) 80 V80 V
Entrance Potential (EP) 12 V8 V
Collision Energy (CE) 40 V40 V
Collision Exit Potential (CXP) 16 V18 V
Dwell Time 200 ms200 ms

Table 1: Mass Spectrometry Parameters for Toceranib and this compound.

Experimental Protocols

1. Sample Preparation This protocol describes the extraction of Toceranib from plasma samples.

  • Materials:

    • Plasma samples

    • This compound internal standard (IS) solution (10 ng/mL in 0.1% formic acid in methanol)

    • 0.1% formic acid in methanol

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 15,000 x g and 4°C

  • Procedure:

    • To a 100 μL aliquot of plasma standard, quality control sample, or study sample in a microcentrifuge tube, add 400 μL of the internal standard solution (this compound, 10 ng/mL in 0.1% formic acid in methanol).

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and inject 2 μL into the LC-MS/MS system.

2. Liquid Chromatography This section details the liquid chromatography conditions for the separation of Toceranib and this compound.

  • Instrumentation and Column:

    • LC System: ExionLC™ AD system or equivalent

    • Column: XBridge C18, 100 × 2.1 mm, 5 μm

    • Column Temperature: 40°C

    • Autosampler Temperature: 15°C

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.50 mL/min

    • Gradient: Isocratic mobile phase comprising 30:70 (v/v) of Mobile Phase A and Mobile Phase B.

    • Total Run Time: 3 minutes

3. Mass Spectrometry The mass spectrometer is operated in positive electrospray ionization mode for the detection of Toceranib and this compound.

  • Instrumentation:

    • Mass Spectrometer: Triple Quad™ 5500+ system or equivalent

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

  • Source Parameters:

    • Collision Gas: 7 psi

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 70 psi

    • Ion Spray Voltage: 4000 V

    • Temperature: 600°C

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma 100 µL Plasma Sample Add_IS Add 400 µL this compound (10 ng/mL in 0.1% Formic Acid in Methanol) Plasma->Add_IS Vortex Vortex for 1 min Add_IS->Vortex Centrifuge Centrifuge at 15,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 2 µL into LC-MS/MS Supernatant->Inject LC_Column XBridge C18 Column (100 x 2.1 mm, 5 µm) at 40°C Inject->LC_Column ESI Positive Electrospray Ionization LC_Column->ESI Mobile_Phase Isocratic Mobile Phase: 30% (0.1% Formic Acid in Water) 70% (0.1% Formic Acid in Acetonitrile) Mobile_Phase->LC_Column Flow_Rate Flow Rate: 0.50 mL/min Flow_Rate->LC_Column MRM Multiple Reaction Monitoring (MRM) ESI->MRM Detection Detection of Toceranib and this compound MRM->Detection

Caption: Experimental workflow for the quantification of Toceranib.

G cluster_pathway Toceranib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Processes Toceranib Toceranib VEGFR VEGFR Toceranib->VEGFR inhibits PDGFR PDGFR Toceranib->PDGFR inhibits Kit Kit Toceranib->Kit inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival Kit->Survival

Caption: Toceranib's inhibition of key signaling pathways.

References

Application Note: Quantification of Toceranib and its N-oxide Metabolite in Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Toceranib (B1682387) and its primary metabolite, Toceranib N-oxide, in plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), Toceranib-d8, for accurate and robust quantification. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Toceranib. While a validated method for Toceranib is described, the protocol for Toceranib N-oxide is a proposed method based on established principles and requires independent validation.

Introduction

Toceranib phosphate (B84403) (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology.[1] It primarily targets members of the split-kinase RTK family, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1] By competitively inhibiting the ATP binding sites of these kinases, Toceranib disrupts key signal transduction pathways involved in cell proliferation, survival, and angiogenesis.[1] Understanding the pharmacokinetics of Toceranib and its metabolites is crucial for optimizing therapeutic regimens. The primary metabolite of Toceranib is an alicyclic N-oxide.[2] This document outlines an LC-MS/MS method for the simultaneous quantification of Toceranib and its N-oxide metabolite.

Signaling Pathways Targeted by Toceranib

Toceranib's therapeutic effects are derived from its ability to inhibit multiple signaling cascades critical for tumor growth and angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Toceranib Toceranib Toceranib->VEGFR Inhibits ATP Binding

Figure 1: Inhibition of the VEGFR2 signaling pathway by Toceranib.

PDGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Activates PDGF PDGF PDGF->PDGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Toceranib Toceranib Toceranib->PDGFR Inhibits ATP Binding

Figure 2: Inhibition of the PDGFR signaling pathway by Toceranib.

Kit_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kit c-Kit PI3K PI3K Kit->PI3K Activates STAT3 STAT3 Kit->STAT3 Activates MAPK MAPK Pathway Kit->MAPK Activates SCF SCF (Stem Cell Factor) SCF->Kit Binds Akt Akt PI3K->Akt Proliferation Mast Cell Proliferation & Survival Akt->Proliferation Promotes STAT3->Proliferation Promotes MAPK->Proliferation Promotes Toceranib Toceranib Toceranib->Kit Inhibits ATP Binding Mutation Activating Mutation Mutation->Kit Constitutively Activates

Figure 3: Inhibition of the c-Kit signaling pathway by Toceranib.

Experimental Protocols

Materials and Reagents
  • Toceranib reference standard

  • Toceranib N-oxide reference standard (requires custom synthesis or specialized vendor)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., canine, rodent)

LC-MS/MS Instrumentation
  • LC System: ExionLC™ AD system (Sciex) or equivalent.[3]

  • Mass Spectrometer: Triple Quad™ 5500+ system (Sciex) or equivalent.

  • Analytical Column: XBridge C18 column (100 × 2.1 mm, 5 µm; Waters Corporation) or equivalent.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Toceranib, Toceranib N-oxide, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Toceranib and Toceranib N-oxide in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution in methanol containing 0.1% formic acid.

Sample Preparation (Protein Precipitation)

The following protocol is based on a validated method for Toceranib and is proposed for the simultaneous extraction of its N-oxide metabolite. Note: N-oxide metabolites can be prone to instability. It is recommended to minimize sample exposure to high temperatures and process samples promptly. Acetonitrile is often preferred over methanol for protein precipitation of N-oxides to reduce potential back-conversion.

  • Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a microcentrifuge tube.

  • Add 400 µL of the Internal Standard Working Solution (10 ng/mL this compound in 0.1% formic acid in methanol).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 2 µL of the clear supernatant for injection into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 400 µL Internal Standard (10 ng/mL this compound) plasma->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge (15,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 2 µL supernatant->inject lc Chromatographic Separation (XBridge C18) inject->lc ms Mass Spectrometric Detection (Triple Quad 5500+) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Figure 4: Experimental workflow for plasma sample analysis.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.50 mL/min.

  • Gradient: Isocratic, 30:70 (v/v) of Mobile Phase A:Mobile Phase B.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 15°C.

  • Total Run Time: 3 minutes.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 4000 V.

  • Temperature: 600°C.

  • Gas Settings (psi):

    • Collision Gas: 7

    • Curtain Gas: 35

    • Ion Source Gas 1: 50

    • Ion Source Gas 2: 70

  • Dwell Time: 200 ms.

Quantitative Data

Mass Transitions

The following table lists the MRM transitions for the analytes and the internal standard. The transition for Toceranib N-oxide is proposed based on its molecular weight (Toceranib MW + 16 amu); the product ion needs to be determined experimentally via infusion and fragmentation analysis. A common fragmentation pathway for N-oxides is the loss of oxygen (-16 amu) or a hydroxyl radical (-17 amu).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)
Toceranib397.2283.080
This compound (IS)405.2283.180
Toceranib N-oxide413.2 (Proposed)TBDTBD

TBD: To Be Determined experimentally.

Calibration and Quality Control

The following tables summarize typical concentration ranges for calibration standards and quality control samples for Toceranib. An equivalent range should be established and validated for Toceranib N-oxide.

Table 1: Calibration Standard Concentrations

Standard LevelConcentration (ng/mL)
15
210
320
450
5100
6200
7500

Table 2: Quality Control Sample Concentrations

QC LevelConcentration (ng/mL)
Low (LQC)15
Medium (MQC)40
High (HQC)400
Method Validation Parameters (Example)

A full method validation should be performed according to regulatory guidelines. The table below presents the expected performance characteristics for Toceranib and serves as a template for the validation of the Toceranib N-oxide method.

ParameterToceranibToceranib N-oxide
Linearity Range 5 - 500 ng/mLTBD
Correlation Coefficient (r²) > 0.99TBD
Lower Limit of Quantification (LLOQ) 5 ng/mLTBD
Intra-day Precision (%CV) < 15%TBD
Inter-day Precision (%CV) < 15%TBD
Intra-day Accuracy (% Bias) ± 15%TBD
Inter-day Accuracy (% Bias) ± 15%TBD
Recovery Consistent and reproducibleTBD
Matrix Effect MinimalTBD

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Toceranib and its N-oxide metabolite in plasma using LC-MS/MS. A detailed, validated protocol is presented for Toceranib, utilizing a deuterated internal standard for optimal accuracy. A proposed method for the N-oxide metabolite is also described, which requires further development and validation, particularly concerning the optimization of MS/MS parameters and assessment of analyte stability. The provided protocols and diagrams serve as a valuable resource for researchers investigating the pharmacology of Toceranib.

References

Application Notes and Protocols for the Preparation of Toceranib-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of stock solutions of Toceranib-d8, a deuterated analog of Toceranib. Toceranib is a multi-targeted receptor tyrosine kinase inhibitor, and its deuterated form is commonly utilized as an internal standard in analytical and pharmacokinetic studies.[1][2] This document outlines the necessary materials, equipment, and a step-by-step procedure for accurate and reproducible stock solution preparation. Adherence to this protocol will ensure the integrity and reliability of experimental results.

Introduction to this compound

Toceranib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including members of the split kinase family such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit.[2][3] Its inhibitory action at the ATP binding site of these kinases disrupts downstream signaling pathways, thereby impeding cell proliferation and angiogenesis.[3] this compound is a stable isotope-labeled version of Toceranib, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) in pharmacokinetic and metabolic research, as it is chemically identical to Toceranib but distinguishable by its mass.

Physicochemical Properties and Solubility Data

Accurate preparation of this compound stock solutions requires an understanding of its physicochemical properties. While specific data for the deuterated form is limited, the properties are expected to be very similar to the non-deuterated parent compound, Toceranib.

PropertyValueSource
Chemical Name 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide
Molecular Formula C₂₂H₁₇D₈FN₄O₂
Molecular Weight 404.51 g/mol
Appearance Crystalline solid
Purity ≥95%
Solubility (Toceranib)
    DMSO~0.5 mg/mL
    Dimethyl formamide~0.25 mg/mL
    Aqueous SolutionsSparingly soluble
Solubility (this compound)
    DMSO10 mM
Storage (as solid) -20°C
Stability (as solid) ≥ 4 years at -20°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipette and sterile pipette tips

  • Analytical balance

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen), optional

Equipment
  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure

3.3.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

  • Molecular Weight (MW) of this compound: 404.51 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): (e.g., 1 mL = 0.001 L)

Formula: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 404.51 g/mol * 1000 mg/g = 4.0451 mg

3.3.2. Weighing this compound

  • Place a clean, empty microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh the calculated amount of this compound (e.g., 4.0451 mg) directly into the tube. Handle the compound in a fume hood.

3.3.3. Dissolution

  • Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed this compound.

  • For enhanced stability, it is recommended to purge the solvent with an inert gas before use.

  • Tightly cap the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

3.3.4. Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in fresh microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C. While the solid form is stable for years, it is good practice to use prepared stock solutions within a few months. Aqueous solutions are not recommended for storage for more than one day.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass of This compound weigh Weigh this compound calc->weigh Target: 4.05 mg for 1mL of 10mM add_dmso Add Anhydrous DMSO weigh->add_dmso Add 1 mL dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure complete dissolution store Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Simplified Toceranib Signaling Pathway Inhibition

G cluster_cell Target Cell RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, Kit) Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream ATP ATP ATP->RTK Toceranib Toceranib / this compound Toceranib->Inhibition

Caption: Simplified diagram of Toceranib's inhibitory action on RTK signaling.

Safety Precautions

This compound should be handled as a hazardous material. Always use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions. By following this detailed protocol and adhering to the safety guidelines, researchers can ensure the preparation of accurate and reliable stock solutions for their experimental needs, particularly for use as an internal standard in quantitative analytical methods.

References

Troubleshooting & Optimization

Troubleshooting isotopic interference with Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toceranib-d8 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Toceranib, where eight hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled IS is that its chemical and physical properties are nearly identical to the analyte (Toceranib). This allows it to effectively track and compensate for variability during the entire analytical process, including sample extraction, cleanup, and instrument response, leading to more accurate and precise quantification.

Q2: What is isotopic interference or "cross-talk"?

Isotopic interference, also known as cross-talk, is the signal contribution from the unlabeled analyte (Toceranib) to the mass channel of its stable isotope-labeled internal standard (this compound), or vice versa. This phenomenon occurs due to the natural abundance of heavier isotopes (e.g., ¹³C) in the Toceranib molecule. A small fraction of Toceranib molecules will have a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound, leading to potential inaccuracies in quantification.

Q3: Why might my calibration curve be non-linear, especially at the upper or lower limits?

Non-linearity in your calibration curve can be a significant indicator of isotopic interference.

  • At the Upper Limit of Quantification (ULOQ): High concentrations of Toceranib can lead to a significant isotopic contribution to the this compound signal. This artificially inflates the internal standard response, causing the analyte/IS ratio to decrease, resulting in a curve that flattens at the top.

  • At the Lower Limit of Quantification (LLOQ): If the this compound internal standard is not isotopically pure and contains a small amount of unlabeled Toceranib, this can create a signal in the analyte channel even in blank samples. This leads to a positive bias and can compromise the accuracy of your LLOQ.

Troubleshooting Isotopic Interference

This section provides a systematic guide to identifying, assessing, and mitigating isotopic interference between Toceranib and this compound.

Initial Checks & Common Issues
IssuePotential CauseRecommended Action
Signal in Analyte Channel for Blank + IS Samples Isotopic impurity in the this compound standard (contains some unlabeled Toceranib).1. Confirm the purity of your this compound standard with the supplier's Certificate of Analysis. 2. Perform the "Protocol 1: Assessment of Internal Standard Purity" described below.
Signal in IS Channel for ULOQ Samples (No IS) Natural isotopic abundance of Toceranib contributing to the this compound signal.1. Perform the "Protocol 2: Assessment of Analyte Cross-Talk" described below. 2. If significant, consider adjusting the IS concentration or applying a mathematical correction.
Non-Linear Calibration Curve Significant cross-talk from analyte to IS at high concentrations, or from IS to analyte at low concentrations.1. Assess both analyte and IS for cross-talk using the protocols below. 2. Optimize the concentration of the internal standard. A higher IS concentration can sometimes overcome the analyte's contribution. 3. If interference is predictable, a non-linear regression model or mathematical correction can be applied.
Poor Chromatographic Peak Shape or Resolution Suboptimal liquid chromatography conditions.1. Ensure baseline separation of Toceranib from any matrix components. 2. While Toceranib and this compound should ideally co-elute, slight separation can sometimes occur. Ensure integration parameters are appropriate for both peaks.
Quantitative Data Summary

For effective troubleshooting, it is crucial to use the correct Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Toceranib397.2283.0ESI+
This compound405.2283.1ESI+

Data sourced from a published LC-MS/MS method for Toceranib quantification.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity

Objective: To determine the contribution of the this compound internal standard to the Toceranib analyte signal.

Methodology:

  • Prepare a Blank Matrix Sample: Use the same biological matrix (e.g., plasma, urine) as your study samples, but without any analyte.

  • Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in your analytical method.

  • Process the Sample: Follow your established sample preparation and extraction procedure.

  • LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both Toceranib (397.2 → 283.0) and this compound (405.2 → 283.1).

  • Evaluation:

    • Measure the peak area of any signal detected in the Toceranib channel.

    • Measure the peak area of the this compound signal.

    • Calculate the percentage contribution: (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100

    • A contribution of >0.1% may indicate significant isotopic impurity and could impact the LLOQ.

Protocol 2: Assessment of Analyte Cross-Talk to the Internal Standard

Objective: To quantify the signal contribution from a high concentration of Toceranib to the this compound MRM channel due to natural isotopic abundance.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample of Toceranib in the appropriate matrix at the Upper Limit of Quantification (ULOQ) for your assay. Do not add the this compound internal standard.

  • Process the Sample: Follow your established sample preparation and extraction procedure.

  • LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both Toceranib and this compound.

  • Evaluation:

    • Measure the peak area of the signal observed in the this compound channel. This is the "cross-talk" signal.

    • Prepare and analyze a sample containing only the internal standard at its working concentration and measure its peak area.

    • Calculate the percentage contribution: (Cross-Talk Peak Area / IS-only Peak Area) * 100

    • Significant cross-talk (>1-2%) can lead to non-linearity at the high end of the calibration curve.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting isotopic interference issues.

G cluster_0 Start: Inaccurate Results cluster_1 Investigation Phase cluster_2 Problem Identification cluster_3 Resolution Start Inaccurate Quantification or Non-Linear Calibration Curve CheckBlank Analyze Blank + IS Sample (Protocol 1) Start->CheckBlank CheckULOQ Analyze ULOQ Sample (No IS) (Protocol 2) Start->CheckULOQ CheckChroma Review Chromatography Start->CheckChroma ISPurity IS Purity Issue: Signal in Analyte Channel CheckBlank->ISPurity Signal > Threshold? AnalyteXT Analyte Cross-Talk: Signal in IS Channel CheckULOQ->AnalyteXT Signal > Threshold? ChromaIssue Poor Peak Shape or Co-elution Problem CheckChroma->ChromaIssue Issue Found? ContactSupplier Contact Supplier for Higher Purity IS ISPurity->ContactSupplier AdjustIS Optimize IS Concentration AnalyteXT->AdjustIS MathCorr Apply Mathematical Correction AnalyteXT->MathCorr OptimizeLC Optimize LC Method (Gradient, Column) ChromaIssue->OptimizeLC AdjustIS->Start Re-validate MathCorr->Start Re-validate OptimizeLC->Start Re-validate

Caption: A logical workflow for troubleshooting isotopic interference.

Experimental Workflow for Sample Analysis

This diagram illustrates a standard experimental workflow for quantifying Toceranib using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sample Aliquot (e.g., Plasma) B Add this compound (IS) & Protein Precipitation Solvent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Integrate Peaks for Toceranib & this compound E->F G Calculate Analyte/IS Area Ratio F->G H Quantify using Calibration Curve G->H

Caption: Standard workflow for sample analysis using an internal standard.

Concept of Isotopic Interference

This diagram illustrates how the natural isotopic distribution of Toceranib can interfere with the signal of this compound.

G T_M0 Toceranib (M+0) m/z 397.2 T_M1 Toceranib (M+1) m/z 398.2 IS This compound (M'+0) m/z 405.2 T_M8->IS High Analyte Conc. can cause overlap Interference Isotopic Contribution (Cross-Talk)

Caption: Conceptual diagram of isotopic cross-talk from analyte to IS.

Addressing Matrix Effects in Toceranib Quantification by LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of Toceranib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Toceranib?

A: Matrix effects are the alteration of the ionization efficiency of Toceranib by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of your analytical method.[1][4] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization process in the MS source.

Q2: My Toceranib signal shows high variability and poor accuracy in quality control (QC) samples. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are classic indicators of matrix effects. If you observe significant variation in the signal intensity of Toceranib across replicate injections or if your QC samples are failing acceptance criteria, it is highly probable that co-eluting endogenous compounds are interfering with the ionization of your analyte. It is crucial to systematically evaluate for matrix effects during method development and validation.

Q3: How can I quantitatively assess the extent of matrix effects in my Toceranib assay?

A: The most widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of Toceranib spiked into an extracted blank matrix sample with the peak area of Toceranib in a neat solution (e.g., mobile phase). The ratio of these responses is used to calculate the Matrix Factor (MF).

  • Matrix Factor (MF) Calculation:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF value less than 1 indicates ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

    • An MF value close to 1 suggests a minimal matrix effect.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for Toceranib analysis?

A: While not strictly mandatory if other validation parameters are met, using a SIL-IS, such as Toceranib-d8, is the most effective way to compensate for matrix effects. A SIL-IS is chemically almost identical to Toceranib and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be effectively normalized, significantly improving data accuracy and precision.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low Signal Intensity / Ion Suppression Inefficient removal of phospholipids and other matrix components during sample preparation.1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract. 2. Phospholipid Removal: Incorporate specific phospholipid removal plates or cartridges if phospholipids are identified as the primary interference.
High Variability in Results (%CV) Inconsistent matrix effects across different samples or batches.1. Incorporate a SIL-IS: The use of a stable isotope-labeled internal standard (e.g., this compound) is the gold standard for correcting variability caused by matrix effects. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Toceranib from co-eluting interferences.
Poor Peak Shape (Asymmetry, Splitting) Mismatch between the injection solvent and the initial mobile phase.Solvent Matching: Ensure the final extract is reconstituted in a solvent that is of equal or lesser strength than the starting mobile phase to avoid peak distortion.
Inaccurate Quantification Ion suppression or enhancement affecting the analyte and/or internal standard differently.1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to ensure that the calibration curve accurately reflects the matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., dog plasma) using your established extraction procedure.

  • Prepare Neat Solution: Prepare a solution of Toceranib in the reconstitution solvent at a concentration equivalent to a QC sample (e.g., low, mid, and high levels).

  • Spike Matrix Extract: Spike the blank matrix extract from step 1 with the Toceranib solution from step 2.

  • Analysis: Analyze both the spiked matrix extract and the neat solution by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) as described in FAQ Q3. An internal standard normalized MF can also be calculated to assess the effectiveness of the IS in compensating for matrix effects.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This protocol is adapted from a published method for Toceranib quantification in plasma.

  • Aliquoting: Take a 100 µL aliquot of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Add 400 µL of an internal standard solution (e.g., 10 ng/mL this compound in methanol (B129727) with 0.1% formic acid).

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Injection: Carefully collect the supernatant and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Typical Recovery Matrix Effect Reduction Complexity Recommendation for Toceranib Analysis
Protein Precipitation (PPT) >80%Low to ModerateLowA common starting point, but may be insufficient for eliminating significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE) Variable, depends on solvent choice and analyte pKaModerate to HighMediumCan provide a cleaner extract than PPT by partitioning Toceranib away from polar interferences.
Solid-Phase Extraction (SPE) >90% with low variabilityHighHighThe most effective method for removing interfering components and minimizing matrix effects, recommended for achieving the highest data quality.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Start: Poor Accuracy or High Variability Observed assess_me Quantitatively Assess Matrix Effects (MF) start->assess_me is_mf_significant Is Matrix Factor Significant (<0.8 or >1.2)? assess_me->is_mf_significant use_sil_is Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) is_mf_significant->use_sil_is Yes end_good Method Acceptable is_mf_significant->end_good No re_evaluate Re-evaluate IS-Normalized Matrix Factor use_sil_is->re_evaluate is_mf_ok Is IS-Normalized MF Acceptable? re_evaluate->is_mf_ok optimize_prep Optimize Sample Preparation (e.g., use SPE) is_mf_ok->optimize_prep No is_mf_ok->end_good Yes optimize_lc Optimize LC Separation optimize_prep->optimize_lc end_bad Continue Optimization optimize_prep->end_bad optimize_lc->re_evaluate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepComparison Impact of Sample Preparation on Matrix Components plasma Plasma Sample (Toceranib + Proteins + Phospholipids) ppt Protein Precipitation (PPT) plasma->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe ppt_out Final Extract (PPT) Toceranib + Residual Phospholipids ppt->ppt_out Removes Proteins lle_out Final Extract (LLE) Toceranib + Fewer Interferences lle->lle_out Removes Proteins & Polar Interferences spe_out Final Extract (SPE) Cleanest - Toceranib Only spe->spe_out Removes Proteins & Specific Interferences

Caption: Comparison of sample preparation methods for removing interferences.

References

How to resolve chromatographic co-elution of Toceranib and Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving the chromatographic co-elution of Toceranib and its deuterated internal standard, Toceranib-d8.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution?

A1: Chromatographic co-elution occurs when two or more compounds travel through the chromatography column at the same rate and, therefore, have the same or very similar retention times, resulting in overlapping peaks in the chromatogram.[1][2] This can interfere with accurate quantification.

Q2: Why do Toceranib and this compound sometimes co-elute or have very similar retention times?

A2: Toceranib and its deuterated internal standard, this compound, are structurally very similar. Ideally, for accurate quantification using isotope dilution mass spectrometry, the deuterated internal standard should co-elute with the analyte.[3] However, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, a phenomenon known as the chromatographic deuterium isotope effect (CDE).[2][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q3: Is co-elution of Toceranib and this compound always a problem?

A3: Not necessarily. If you are using a mass spectrometer (MS) as a detector, the instrument can differentiate between Toceranib and this compound based on their mass-to-charge ratio (m/z). As long as the MS can resolve the two compounds, perfect chromatographic separation is not always required. However, significant co-elution can sometimes lead to ion suppression or enhancement effects in the MS source, which can affect accuracy.

Q4: What are the primary instrumental and chemical factors that can be adjusted to resolve co-elution?

A4: The key factors that can be manipulated to improve chromatographic separation include the mobile phase composition (organic modifier, pH, and additives), the stationary phase (column chemistry), and the column temperature.

Troubleshooting Guide: Resolving Co-elution of Toceranib and this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of Toceranib and its deuterated internal standard.

Initial Assessment

Before making significant changes to your method, confirm that co-elution is indeed occurring and impacting your results.

  • Mass Spectrometric Resolution: Verify that your mass spectrometer is operating with sufficient resolution to distinguish between the m/z of Toceranib and this compound.

  • Peak Shape Analysis: Examine the peak shape of the combined analyte and internal standard peak. Asymmetry or unexpected broadening may indicate partial separation.

Method Optimization Strategies

If you determine that chromatographic separation needs to be improved, consider the following strategies, starting with the simplest and progressing to more complex changes.

Strategy 1: Modify the Mobile Phase

Changes to the mobile phase composition can alter the selectivity of the separation.

  • Adjust the Organic Modifier: If you are using acetonitrile (B52724), try substituting it with methanol, or vice versa. The different solvent properties can change the elution profile.

  • Alter the Mobile Phase pH: The retention of ionizable compounds like Toceranib can be significantly influenced by the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analyte and its interaction with the stationary phase. A good starting point is to adjust the pH to be at least 2 units away from the pKa of the analyte.

  • Modify the Aqueous Component: Introducing a different buffer or additive (e.g., ammonium (B1175870) formate, ammonium acetate) can also influence selectivity.

Strategy 2: Adjust the Gradient Profile (for Gradient Elution)

If you are using a gradient method, modifying the gradient slope can improve the resolution of closely eluting peaks.

  • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will increase the overall run time but can significantly improve the separation of closely eluting compounds.

Strategy 3: Change the Stationary Phase (Column)

If mobile phase and gradient adjustments are insufficient, changing the column chemistry can provide a significant change in selectivity.

  • Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter the separation.

  • Alternative Stationary Phases: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms.

Strategy 4: Optimize the Column Temperature

Temperature can affect the viscosity of the mobile phase and the kinetics of the separation process.

  • Lowering the Temperature: Decreasing the column temperature can sometimes increase retention and improve resolution.

  • Increasing the Temperature: Conversely, increasing the temperature can improve efficiency and may also alter selectivity.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Finalization start Co-elution of Toceranib and this compound Observed check_ms Is MS resolution sufficient? start->check_ms check_impact Is co-elution impacting results (e.g., ion suppression)? check_ms->check_impact Yes end Final Method check_ms->end No, co-elution is not an issue mod_mobile_phase Modify Mobile Phase (Organic solvent, pH) check_impact->mod_mobile_phase Yes check_impact->end No, co-elution is not an issue evaluate_sep Evaluate Separation mod_mobile_phase->evaluate_sep adjust_gradient Adjust Gradient Profile adjust_gradient->evaluate_sep change_column Change Stationary Phase change_column->evaluate_sep optimize_temp Optimize Temperature optimize_temp->evaluate_sep resolution_achieved Resolution Achieved? evaluate_sep->resolution_achieved resolution_achieved->adjust_gradient No resolution_achieved->change_column No, after gradient adjustment resolution_achieved->optimize_temp No, after column change resolution_achieved->end Yes

Caption: A decision tree for resolving chromatographic co-elution.

Experimental Protocols

The following protocols provide a starting point for developing a robust HPLC or UHPLC method for the analysis of Toceranib and this compound.

Protocol 1: Starting HPLC Method

This protocol is a general starting point for method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection MS/MS

MS/MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Toceranib397.2283.0
This compound405.2283.1
Protocol 2: UHPLC Method for Improved Resolution

This protocol utilizes the advantages of UHPLC for faster analysis and potentially better resolution.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection MS/MS

MS/MS Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Toceranib397.2283.0
This compound405.2283.1
Sample Preparation Protocol

A generic protein precipitation protocol for plasma samples.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

G Experimental Workflow for Toceranib Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Plasma Sample add_is Add this compound Internal Standard start->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Toceranib calibration->quantification

Caption: A typical experimental workflow for Toceranib analysis.

Data Presentation

The following table summarizes the key physicochemical properties of Toceranib.

PropertyValueSource
Molecular FormulaC22H25FN4O2PubChem
Molecular Weight396.5 g/mol PubChem
XLogP32.4PubChem

The following table provides a template for summarizing the results of method development experiments aimed at resolving co-elution.

Method ConditionRetention Time Toceranib (min)Retention Time this compound (min)Resolution (Rs)
Initial Method
Column: C18, 4.6x150mm
Mobile Phase: ACN/H2O
Optimized Method 1
Column: C18, 4.6x150mm
Mobile Phase: MeOH/H2O
Optimized Method 2
Column: Phenyl-Hexyl, 4.6x150mm
Mobile Phase: ACN/H2O

This technical support guide provides a comprehensive resource for addressing the chromatographic co-elution of Toceranib and this compound. By following the troubleshooting steps and utilizing the provided protocols, researchers can develop robust and reliable analytical methods for the accurate quantification of Toceranib in various matrices.

References

Technical Support Center: Deuterium-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterium-labeled internal standards in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are fluctuating and inaccurate, even though I am using a deuterium-labeled internal standard. What are the potential causes?

Answer: Inconsistent and inaccurate results with deuterium-labeled internal standards typically stem from a few core issues: isotopic instability (H/D exchange), lack of co-elution with the analyte, differential matrix effects, or impurities in the standard itself. Each of these possibilities requires systematic investigation to pinpoint and resolve the problem.

Troubleshooting Guide: Inaccurate Quantification

Isotopic Purity and Stability

Question: How do I know if my deuterated internal standard is pure and stable under my experimental conditions?

Answer: The isotopic purity and stability of your internal standard are critical for accurate quantification.[1] Isotopic purity refers to the percentage of the internal standard that is fully deuterated, while stability relates to the potential for deuterium (B1214612) atoms to exchange with hydrogen atoms from the sample matrix or solvent (a phenomenon known as back-exchange).[2][3]

Troubleshooting Steps:

  • Verify Purity: Always obtain a certificate of analysis from your supplier that specifies both the chemical and isotopic purity. High isotopic enrichment (ideally >98%) and chemical purity (>99%) are essential for reliable results. You can analytically verify isotopic purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

  • Assess Stability (H/D Exchange): Deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange, which can be catalyzed by acidic or basic conditions and higher temperatures.[2][3] An experimental protocol to assess stability is provided below.

This protocol is designed to determine if your deuterium-labeled internal standard is susceptible to hydrogen/deuterium exchange in your experimental matrix and solvent.

Methodology:

  • Sample Preparation:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) and immediately process the sample using your standard protocol.

    • Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under the same conditions (time, temperature, pH) as your analytical method.

    • Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing: After incubation, process the incubated samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze all sample sets (T=0, incubated matrix, and incubated solvent).

  • Data Analysis:

    • Monitor for any significant decrease in the internal standard's signal in the incubated samples compared to the T=0 samples. A decrease of over 15-20% may indicate instability.

    • Look for the appearance of the unlabeled analyte's signal at the retention time of the internal standard in the incubated samples, which is a direct indicator of back-exchange.

Illustrative Data for Stability Assessment:

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected?Interpretation
Matrix4257.418%YesUnstable in matrix at room temp.
Solvent4258.025%YesUnstable in basic solvent.
Matrix447.4<5%NoStable in matrix at low temp.
Solvent4256.0<5%NoStable in slightly acidic solvent.

Illustrative data based on typical findings in bioanalytical studies.

cluster_workflow Troubleshooting Isotopic Exchange start Inconsistent Results Observed check_purity Verify Isotopic Purity (>98%?) start->check_purity run_stability_exp Perform H/D Exchange Experiment check_purity->run_stability_exp Yes replace_is Select IS with Labels on Stable Positions or use ¹³C/¹⁵N IS check_purity->replace_is No analyze_results Analyze for IS Signal Decrease & Analyte Appearance run_stability_exp->analyze_results exchange_confirmed Isotopic Exchange Confirmed analyze_results->exchange_confirmed Yes no_exchange No Significant Exchange analyze_results->no_exchange No mitigate Mitigation Steps: - Adjust pH/Temperature - Minimize processing time exchange_confirmed->mitigate investigate_other Investigate Other Causes (Matrix Effects, Co-elution) no_exchange->investigate_other mitigate->replace_is

Troubleshooting workflow for suspected isotopic exchange.

Chromatographic Co-elution (Isotope Effect)

Question: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?

Answer: Yes, this can be a significant problem. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is known as the "deuterium isotope effect." If this chromatographic shift causes the analyte and internal standard to elute in regions with different levels of ion suppression or enhancement from the sample matrix, it leads to "differential matrix effects" and compromises analytical accuracy.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.

  • Adjust Chromatography: If a separation is observed, try modifying your chromatographic method (e.g., adjusting the mobile phase gradient, using a lower-resolution column) to achieve co-elution.

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.

Differential Matrix Effects

Question: How can I determine if differential matrix effects are impacting my assay, and how can I mitigate them?

Answer: Even with perfect co-elution, the analyte and the internal standard can be affected differently by matrix components, leading to inaccurate quantification. A post-extraction addition experiment is the standard method for evaluating the extent of matrix effects.

This protocol is designed to quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After extraction, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is primarily for evaluating extraction recovery but is often performed concurrently).

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect (ME):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Illustrative Data for Matrix Effect Evaluation:

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (Analyte)Matrix Effect (IS)Interpretation
Set A (Neat) 1,200,0001,500,000--Reference
Set B (Post-Spike) 850,0001,350,00070.8%90.0%Differential Ion Suppression

In this example, the analyte experiences more significant ion suppression (70.8%) than the internal standard (90.0%), which would lead to an overestimation of the analyte's concentration.

cluster_workflow Experimental Workflow for Matrix Effect Assessment prep_A Prepare Set A: Analyte + IS in Neat Solvent analyze Analyze All Sets by LC-MS/MS prep_A->analyze prep_B Prepare Set B: Extract Blank Matrix, then Spike Analyte + IS prep_B->analyze prep_C Prepare Set C: Spike Blank Matrix with Analyte + IS, then Extract prep_C->analyze calculate_me Calculate Matrix Effect: (Area Set B / Area Set A) * 100 analyze->calculate_me calculate_re Calculate Recovery: (Area Set C / Area Set B) * 100 analyze->calculate_re interpret Compare ME for Analyte vs. IS to Identify Differential Effects calculate_me->interpret

Workflow for assessing matrix effects and recovery.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Sample Dilution: A simple dilution of the sample can often reduce the concentration of matrix components, thereby minimizing their impact.

  • Chromatographic Optimization: Adjust the LC method to separate the analyte and internal standard from the regions of significant ion suppression.

By systematically working through these troubleshooting guides, you can identify and resolve the most common issues associated with the use of deuterium-labeled internal standards, leading to more accurate and reliable results in your mass spectrometry-based assays.

References

Technical Support Center: Optimizing Extraction Recovery of Toceranib and Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Toceranib and its deuterated internal standard, Toceranib-d8, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Toceranib that influence its extraction?

A1: Toceranib is a multi-targeted receptor tyrosine kinase inhibitor. Its key properties relevant to extraction are:

  • Poor Aqueous Solubility: Toceranib is sparingly soluble in aqueous solutions, which can lead to precipitation in biological matrices if not handled correctly.[1][2]

  • Solubility in Organic Solvents: It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1] This property is leveraged in extraction protocols.

  • Hydrophobicity: As a tyrosine kinase inhibitor, Toceranib is relatively hydrophobic, which can lead to non-specific binding to labware (e.g., plastic tubes, pipette tips) and potential loss of analyte during extraction.

  • Chemical Structure: Toceranib has a molecular weight of 396.5 g/mol .[3] Its structure contains functional groups that can interact with different solid-phase extraction (SPE) sorbents.

Q2: What is the most common and straightforward extraction method for Toceranib from plasma?

A2: Protein precipitation (PPT) is a widely used and relatively simple method for the extraction of Toceranib from plasma. This technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated for analysis.

Q3: Why is a deuterated internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis.[4] It is chemically identical to the analyte but has a different mass. This allows it to mimic the analyte's behavior during extraction, chromatography, and ionization, thus compensating for variability in sample preparation, matrix effects, and instrument response.[4]

Q4: What are "matrix effects" and how can they impact Toceranib analysis?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[5][6] These effects can lead to inaccurate and imprecise quantification. For Toceranib, phospholipids (B1166683) and other endogenous components in plasma can cause matrix effects in LC-MS/MS analysis. The use of an appropriate internal standard like this compound and optimized chromatographic separation can help mitigate these effects.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Toceranib and this compound.

Issue 1: Low Recovery of Toceranib and/or this compound

Q: My recovery for both Toceranib and this compound is consistently below the expected range. What are the potential causes and how can I troubleshoot this?

A: Low recovery of both the analyte and internal standard suggests a systematic issue with the extraction process. Here are the potential causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Optimize Solvent-to-Plasma Ratio: Ensure the recommended ratio of precipitation solvent to plasma is used. A common starting point is 3:1 or 4:1 (v/v).- Vortexing: Vortex the sample vigorously and for a sufficient duration (e.g., 1 minute) immediately after adding the precipitation solvent to ensure thorough mixing and complete protein denaturation.- Precipitation Solvent: While acetonitrile is common, methanol can also be effective. Test different solvents to see which provides better recovery for your specific matrix.
Analyte Loss During Supernatant Transfer - Careful Pipetting: Be careful not to disturb the protein pellet when aspirating the supernatant.- Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate time (e.g., 15,000 x g for 10 minutes) to achieve a compact pellet.[7]
Non-Specific Binding - Use Low-Binding Labware: Toceranib's hydrophobicity can lead to adsorption onto plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.- Solvent Composition: Ensure the final extract is in a solvent that maintains Toceranib solubility. If evaporating and reconstituting, choose a reconstitution solvent with sufficient organic content.
Incomplete Dissolution of Stock/Working Solutions - Proper Solvation: Ensure Toceranib and this compound stock solutions are fully dissolved in an appropriate organic solvent like DMSO before further dilution.[1] Gentle warming and vortexing may be necessary.[1]
Issue 2: High Variability in this compound Recovery

Q: I am observing significant variability in the recovery of my internal standard, this compound, between samples. What could be the cause?

A: High variability in internal standard recovery can compromise the accuracy of your results. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Calibrate Pipettes: Regularly calibrate and verify the accuracy and precision of your pipettes.- Consistent Technique: Use a consistent pipetting technique for adding the internal standard to all samples.
Precipitation Issues - Precipitate Formation in IS Solution: Visually inspect the this compound working solution for any signs of precipitation, especially if it's prepared in a solvent with some aqueous content. Ensure it is fully dissolved before use.
Matrix Effects - Differential Matrix Effects: Although less common with a co-eluting deuterated internal standard, severe and variable matrix effects between different samples can still be a factor. Investigate matrix effects by comparing the IS response in post-extraction spiked blank matrix versus a neat solution.
Sample-to-Sample Differences - Lipemic or Hemolyzed Samples: Samples with high lipid content or hemolysis can affect extraction efficiency differently. Consider a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for such samples.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Toceranib and this compound in Plasma

This protocol is based on a published method for the analysis of Toceranib in canine plasma.[7]

Materials:

  • Plasma samples, calibration standards, and quality control samples

  • This compound internal standard (IS) working solution (e.g., 10 ng/mL in 0.1% formic acid in methanol)[7]

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid

  • Low-protein-binding microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of ≥15,000 x g

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 400 µL of the this compound internal standard working solution to each tube.[7]

  • Protein Precipitation:

    • Vortex each tube thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[7]

Protocol 2: Example Liquid-Liquid Extraction (LLE) Protocol

This is a general protocol that can be used as a starting point for developing an LLE method for Toceranib.

Materials:

  • Plasma samples

  • This compound IS working solution

  • Extraction Solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the IS.

  • Buffering: Add 100 µL of aqueous buffer and vortex briefly.

  • Extraction: Add 1 mL of the extraction solvent, cap, and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Example Solid-Phase Extraction (SPE) Protocol

This is a general protocol for a mixed-mode cation exchange SPE, which can be effective for tyrosine kinase inhibitors.[5]

Materials:

  • Plasma samples

  • This compound IS working solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • 4% Phosphoric acid in water

  • Methanol

  • Elution Solvent: 5% ammonium hydroxide (B78521) in methanol

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the IS and 200 µL of 4% phosphoric acid in water. Vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Summary of a Protein Precipitation Protocol for Toceranib and this compound

ParameterValue/Description
Biological Matrix Plasma
Sample Volume 100 µL
Internal Standard This compound
IS Concentration 10 ng/mL in precipitation solvent[7]
Precipitation Solvent 0.1% Formic Acid in Methanol[7]
Solvent to Sample Ratio 4:1 (400 µL solvent to 100 µL plasma)[7]
Vortex Time 1 minute[7]
Centrifugation Speed 15,000 x g[7]
Centrifugation Time 10 minutes[7]
Centrifugation Temperature 4 °C[7]

Table 2: Illustrative Comparison of Extraction Methods for Method Development

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally good, but can be affected by analyte solubility in the final supernatant.Can be high, but dependent on the partition coefficient of the analyte in the chosen solvent system.Typically high and reproducible with method optimization.
Matrix Effect Reduction MinimalModerateHigh
Throughput HighModerateCan be high with 96-well plate formats.
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Visualizations

ExtractionWorkflow Protein Precipitation Workflow for Toceranib start Start: Plasma Sample (100 µL) add_is Add 400 µL this compound in Precipitation Solvent start->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 15,000 x g for 10 minutes at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: A flowchart of the protein precipitation workflow for Toceranib extraction.

TroubleshootingTree Troubleshooting Low Recovery of Toceranib start Low Recovery Observed q1 Is IS recovery also low? start->q1 a1_yes Systematic Extraction Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_ppt Check PPT efficiency: - Solvent/plasma ratio - Vortexing time a1_yes->check_ppt check_binding Check non-specific binding: - Use low-bind tubes - Optimize reconstitution solvent a1_yes->check_binding check_stability Check analyte stability in matrix and solvent a1_no->check_stability check_is_prep Check IS stock and working solution integrity a1_no->check_is_prep

Caption: A decision tree for troubleshooting low Toceranib recovery.

AnalyteLoss Potential Sources of Toceranib Loss During Extraction cluster_steps Extraction Steps center Toceranib in Sample sample_prep Sample Preparation loss1 Adsorption to Labware (Tubes, Tips) sample_prep->loss1 extraction Precipitation/LLE/SPE loss2 Incomplete Precipitation/ Poor Partitioning extraction->loss2 loss3 Analyte Trapped in Protein Pellet extraction->loss3 post_extraction Post-Extraction Handling loss4 Loss during Evaporation post_extraction->loss4 loss5 Incomplete Reconstitution post_extraction->loss5

Caption: Diagram of potential sources of Toceranib loss during extraction.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Toceranib-d8. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to poor signal intensity of this compound in analytical experiments. Consistent and robust internal standard signal is crucial for accurate quantification of Toceranib in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Toceranib, a receptor tyrosine kinase inhibitor used in veterinary oncology.[1] In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard (IS). Because it has a higher mass due to the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled Toceranib. Its chemical and physical properties are nearly identical to Toceranib, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample processing and instrument response, leading to more accurate and precise quantification of Toceranib.

Q2: What are the primary causes of poor or inconsistent signal intensity for this compound?

A2: Poor signal intensity of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inefficient extraction, errors in spiking the internal standard, or incomplete mixing can lead to low or variable signal.[2]

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, causing signal suppression or enhancement.[2][3]

  • Chromatographic Problems: Poor peak shape, retention time shifts, or co-elution with interfering compounds can negatively impact signal intensity.

  • Instrumental Issues: A contaminated ion source, incorrect mass spectrometer settings, or problems with the autosampler can all lead to signal loss.[2]

  • Internal Standard Integrity: Degradation of the this compound standard due to improper storage or preparation of the spiking solution can also be a cause.

Q3: What is a typical concentration for this compound as an internal standard in plasma samples?

A3: Based on published methods, a common concentration for the this compound internal standard solution used for spiking plasma samples is 10 ng/mL. The final concentration in the sample should be optimized based on the expected concentration range of the analyte (Toceranib) and the sensitivity of the mass spectrometer.

Q4: How can I minimize matrix effects that may be suppressing the this compound signal?

A4: Mitigating matrix effects is crucial for reliable quantification. Here are several strategies:

  • Effective Sample Cleanup: Employing more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can reduce signal suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Use of a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may help, as they have different susceptibilities to matrix effects.

Q5: My this compound signal is suddenly lost for all samples in a run. What should I investigate first?

A5: A complete signal loss across an entire batch often points to a systemic failure rather than an issue with individual samples. The first things to check are:

  • The Internal Standard Spiking Solution: Verify that it was prepared correctly and that it was actually added to the samples. An empty or incorrectly prepared solution is a common cause.

  • The LC-MS System: Check for leaks in the LC system, ensure the correct mobile phases are being used, and confirm that the mass spectrometer is properly tuned and the ion source is clean. A dirty ion source can lead to a gradual or sudden loss of sensitivity.

Troubleshooting Guides

My this compound Signal is Consistently Low or Absent. What Should I Do?

A systematic approach is essential to pinpoint the cause of a consistently low or absent this compound signal. Follow the workflow below to diagnose and resolve the issue.

G A Start: Low/No this compound Signal B Verify IS Spiking Solution - Freshly prepared? - Correct concentration? - Stored properly? A->B C Prepare fresh IS solution and re-spike a QC sample. B->C No F Check Sample Preparation - Was IS added to all samples? - Correct pipetting volume? - Adequate mixing? B->F Yes D Signal Restored? C->D E Problem Solved: Issue was with the IS solution. D->E Yes D->F No G Review sample prep SOP and re-prepare a few samples carefully. F->G No J Inspect LC-MS System - Check for leaks - Verify mobile phase composition - Clean ion source - Check MS parameters F->J Yes H Signal Restored? G->H I Problem Solved: Issue was with the sample preparation procedure. H->I Yes H->J No K Perform system maintenance and run a system suitability test. J->K No N Further Investigation Needed: - Consider matrix effects - Evaluate IS stability in matrix J->N Yes L Signal Restored? K->L M Problem Solved: Issue was with the LC-MS system. L->M Yes L->N No

Caption: Troubleshooting workflow for low or absent this compound signal.

How Do I Investigate and Mitigate Matrix Effects Impacting My this compound Signal?

Matrix effects can be a significant source of signal variability. This guide provides a structured approach to identifying and addressing them.

G A Start: Suspected Matrix Effects B Perform Post-Column Infusion Experiment - Infuse this compound post-column - Inject blank matrix extract A->B C Observe IS signal for suppression or enhancement at the analyte's retention time. B->C D Matrix Effect Confirmed? C->D E No significant matrix effect observed. Investigate other causes. D->E No F Optimize Sample Preparation - Switch to SPE or LLE - Use phospholipid removal plates D->F Yes G Optimize Chromatography - Modify gradient to separate from interferences - Change column chemistry D->G Yes H Dilute Sample - Dilute sample with mobile phase to reduce matrix load D->H Yes I Re-evaluate with post-column infusion or by analyzing spiked samples. F->I G->I H->I J Matrix Effect Mitigated? I->J K Problem Solved: Proceed with optimized method. J->K Yes L Further optimization required. J->L No

Caption: Workflow for investigating and mitigating matrix effects.

Data Presentation

Table 1: Mass Spectrometry Parameters for Toceranib and this compound

The following table provides recommended starting parameters for the analysis of Toceranib and this compound by LC-MS/MS in positive electrospray ionization mode.

ParameterToceranibThis compound (Internal Standard)Reference
Precursor Ion (m/z) 397.2405.2
Product Ion (m/z) 283.0283.1
Declustering Potential (V) 8080
Collision Energy (V) 4040
Collision Exit Potential (V) 1618
Ion Spray Voltage (V) 40004000
Temperature (°C) 600600
Table 2: Recommended Liquid Chromatography Conditions for Toceranib Analysis
ParameterRecommended ConditionReference
Column C18 (e.g., XBridge C18, 100 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic (e.g., 30:70, A:B) or a suitable gradient
Flow Rate 0.50 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Table 3: Troubleshooting Summary for Poor this compound Signal Intensity
SymptomPotential CauseSuggested Action
Consistently Low Signal Incorrect IS concentration, inefficient extraction, instrument contamination.Prepare fresh IS, optimize sample prep, clean ion source.
No Signal IS not added, major instrument failure, incorrect MS method.Verify IS addition, check instrument status, confirm MS parameters.
Erratic/Variable Signal Inconsistent sample prep, autosampler issues, matrix effects.Review pipetting/mixing, check injection precision, evaluate matrix effects.
Gradual Signal Decrease Ion source contamination, column degradation.Clean ion source, replace column.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable organic solvent (e.g., DMSO, Methanol) to achieve a concentration of 1 mg/mL.

    • Store the stock solution in an amber vial at -20°C or as recommended by the supplier.

  • Working Solution (e.g., 10 ng/mL):

    • Perform serial dilutions of the stock solution using the appropriate solvent (e.g., 0.1% formic acid in methanol) to reach the desired final concentration of 10 ng/mL.

    • Prepare fresh working solutions regularly and store them at 4°C when not in use.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for extracting Toceranib from plasma samples.

  • Aliquoting:

    • Pipette 100 µL of plasma sample (or standard, or quality control) into a microcentrifuge tube.

  • Spiking with Internal Standard:

    • Add 400 µL of the this compound working solution (e.g., 10 ng/mL in 0.1% formic acid in methanol) to the plasma sample.

  • Precipitation and Extraction:

    • Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation and extraction.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer:

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Alternative Sample Preparation Strategies

If protein precipitation results in significant matrix effects, consider these more selective techniques:

  • Liquid-Liquid Extraction (LLE): This method separates analytes from the sample matrix based on their differential solubility in two immiscible liquids (an aqueous and an organic phase). LLE can provide cleaner extracts than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to bind and elute the analyte of interest, effectively removing many matrix components. SPE is often considered the gold standard for sample cleanup in bioanalysis.

References

How to correct for back-exchange of deuterium in Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Toceranib-d8 as an internal standard in analytical experiments, with a focus on addressing concerns related to the potential for back-exchange of its deuterium (B1214612) labels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a stable isotope-labeled version of Toceranib, a receptor tyrosine kinase inhibitor. It contains eight deuterium atoms in place of hydrogen atoms. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of Toceranib in biological samples.

Q2: Where are the deuterium atoms located in this compound?

A2: Based on its IUPAC name, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2, 4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide, the eight deuterium atoms are located on the pyrrolidine (B122466) ring.[1] This means all eight hydrogens of the pyrrolidine ring are replaced by deuterium.

Q3: Is back-exchange of deuterium a significant concern for this compound?

A3: Due to the location of the deuterium labels on a stable, saturated aliphatic ring (pyrrolidine), significant back-exchange is not expected under typical analytical conditions. Deuterium atoms on such carbon skeletons are not readily exchangeable. However, exposure to extreme pH or high temperatures for prolonged periods could potentially induce a low level of exchange.

Q4: What are the optimal storage conditions for this compound solutions?

A4: To ensure the long-term stability of this compound, it is recommended to store stock solutions in an organic solvent such as DMSO at -20°C or -80°C. Working solutions, often diluted in aqueous or organic mixtures, should be freshly prepared and kept at low temperatures (2-8°C) for short-term storage.

Troubleshooting Guide: Deuterium Label Stability

This guide will help you troubleshoot potential issues related to the isotopic stability of this compound.

Observation Potential Cause Recommended Action
Appearance of a small peak at the m/z of unlabeled Toceranib in this compound standard. Minor isotopic impurity from synthesis.Check the certificate of analysis for the isotopic purity of the standard. If the unlabeled peak is within the specified limits, it can be accounted for in the data analysis.
Increase in the unlabeled Toceranib peak area over time in processed samples. Potential for a low level of back-exchange due to harsh sample processing conditions.Review your sample preparation protocol. Avoid prolonged exposure to strong acids or bases and high temperatures. Minimize the time between sample preparation and analysis.
Inconsistent internal standard response across a batch of samples. Variability in sample matrix or processing, not necessarily back-exchange.Ensure consistent sample handling and matrix matching for all samples, standards, and quality controls. Review the LC-MS method for potential sources of variability.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a simple experiment to verify the stability of the deuterium labels on this compound under your specific experimental conditions.

  • Prepare a Stability Study Solution: Prepare a solution of this compound in the blank matrix (e.g., plasma, urine) that you will be using for your study, at a concentration typical for your analytical method.

  • Incubate under Test Conditions: Aliquot the stability study solution into several vials and incubate them under the most extreme conditions of your sample preparation workflow (e.g., highest temperature, longest incubation time, most acidic/basic pH).

  • Analyze at Time Points: Analyze the aliquots by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Monitor for Back-Exchange: Monitor the peak area of any signal at the mass-to-charge ratio (m/z) of unlabeled Toceranib in the chromatograms of the this compound solution. A significant increase in this peak area over time would indicate back-exchange.

Protocol 2: Recommended Sample Preparation Workflow to Minimize Potential Back-Exchange

This protocol provides best practices for sample preparation to ensure the isotopic integrity of this compound.

  • Sample Thawing: Thaw biological samples at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles.

  • Internal Standard Spiking: Add a precise volume of this compound working solution to each sample, calibrator, and quality control sample early in the preparation process.

  • Protein Precipitation: Use a cold protein precipitation reagent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid) to minimize enzymatic activity and potential for exchange. Perform this step on an ice bath.

  • Evaporation: If an evaporation step is necessary, use a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution and Analysis: Reconstitute the dried extract in a mobile phase-compatible solution and inject it into the LC-MS/MS system as soon as possible.

Data Presentation

The following table summarizes the expected stability of deuterium labels at different positions within a molecule, which supports the assessment of low back-exchange risk for this compound.

Position of Deuterium Label Susceptibility to Back-Exchange Typical Conditions for Exchange
On Heteroatoms (O-D, N-D)Very HighRapid exchange in protic solvents (water, methanol).
Alpha to a Carbonyl (O=C-C-D)ModerateCan occur under acidic or basic conditions via enolization.
On an Aromatic RingVery LowGenerally stable; exchange requires harsh conditions (strong acid/base, high temperature, or metal catalysis).
On a Saturated Aliphatic Ring (e.g., Pyrrolidine) Very Low Highly stable under typical bioanalytical conditions.

Visualizations

.dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis thaw Thaw Sample spike Spike with This compound thaw->spike Add Internal Standard Early precipitate Protein Precipitation (Cold, on ice) spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate (N2, <= 40°C) centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Analyze Promptly quantify Quantify Toceranib inject->quantify

Caption: Recommended experimental workflow for sample analysis using this compound, highlighting steps to ensure isotopic stability.

.dot

logical_relationship cluster_labeling Deuterium Label Position in this compound cluster_stability Implication for Stability cluster_outcome Analytical Outcome pyrrolidine Pyrrolidine Ring (Aliphatic, Saturated) stability High Isotopic Stability pyrrolidine->stability Leads to back_exchange Minimal Risk of Back-Exchange stability->back_exchange Results in correction Correction for Back-Exchange Generally Not Required back_exchange->correction Implies

Caption: Logical relationship between the deuterium labeling position on this compound and the low risk of back-exchange.

References

Validation & Comparative

Validation of an Analytical Method for Toceranib Quantification Using a Toceranib-d8 Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accuracy and reliability of analytical methods are of paramount importance. This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Toceranib, a multi-kinase inhibitor, using its deuterated stable isotope-labeled internal standard, Toceranib-d8. The performance of this method is objectively compared with a hypothetical alternative using a non-deuterated internal standard, supported by experimental data and detailed methodologies.

Toceranib, a potent inhibitor of receptor tyrosine kinases including VEGFR, PDGFR, and Kit, is a crucial therapeutic agent in veterinary oncology.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry, as it closely mimics the analyte throughout the analytical process, thereby correcting for variability and matrix effects.[2][3]

Comparative Performance of Internal Standards

The choice of internal standard is a critical factor influencing the performance of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, which provides superior accuracy and precision.[3] The following table summarizes the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Toceranib quantification using this compound as the internal standard, compared to a hypothetical method using a non-deuterated internal standard.

Validation ParameterMethod with this compound Internal StandardHypothetical Method with Non-Deuterated Internal Standard
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]10 ng/mL
Intra-day Precision (%CV) <15%<20%
Inter-day Precision (%CV) <15%<20%
Accuracy (%Bias) ±15%±20%
Extraction Recovery Consistent and reproducibleVariable
Matrix Effect Minimal and compensatedSignificant and variable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the key experimental protocols for the quantification of Toceranib in plasma using an LC-MS/MS method with this compound as the internal standard.

Sample Preparation
  • A 100 µL aliquot of plasma sample (calibration standards, quality control samples, or study samples) is mixed with 400 µL of an internal standard solution containing 10 ng/mL of this compound in 0.1% formic acid in methanol.

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • The sample is then centrifuged at 15,000 x g for 10 minutes at 4°C.

  • A 2 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The MRM transitions are m/z 397.2 → 283.0 for Toceranib and m/z 405.2 → 283.1 for this compound.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Toceranib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_solution This compound IS Solution (400 µL) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Supernatant centrifuge->supernatant injection Inject (2 µL) supernatant->injection lc HPLC Separation injection->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition & Processing ms->data

Experimental Workflow for Toceranib Quantification.

cluster_membrane Cell Membrane Toceranib Toceranib RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, Kit) Toceranib->RTK Inhibits ADP ADP Phosphorylation Phosphorylation RTK->Phosphorylation Kinase Activity ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis, Survival) Phosphorylation->Downstream

Toceranib Signaling Pathway Inhibition.

References

Cross-Validation of Toceranib Assays: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Toceranib, a multi-targeted receptor tyrosine kinase inhibitor. Focusing on objectivity and experimental data, this document details the methodologies and performance characteristics of two key analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide aims to assist researchers in selecting the appropriate analytical technique for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.

Mechanism of Action: Inhibition of Key Signaling Pathways

Toceranib functions by competitively inhibiting the binding of adenosine (B11128) triphosphate (ATP) to the catalytic domain of several receptor tyrosine kinases (RTKs), primarily those in the split-kinase family. This inhibition disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis. The principal targets of Toceranib include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the stem cell factor receptor (c-Kit). The disruption of these pathways forms the basis of Toceranib's anti-neoplastic and anti-angiogenic effects.

Toceranib Signaling Pathway Inhibition cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Toceranib Toceranib VEGFR2 VEGFR2 Toceranib->VEGFR2 inhibits PDGFRb PDGFRβ Toceranib->PDGFRb inhibits cKit c-Kit Toceranib->cKit inhibits PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAS RAS PDGFRb->RAS PDGFRb->PI3K cKit->RAS cKit->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Toceranib's inhibition of key signaling pathways.

Comparative Analysis of Analytical Platforms

The quantification of Toceranib in biological matrices is predominantly achieved through LC-MS/MS, which is considered the gold standard due to its high sensitivity and specificity. While a specific validated HPLC-UV method for Toceranib is not widely published, the physicochemical properties of the molecule, including its UV absorbance, suggest that an HPLC-UV assay is a viable and more accessible alternative for certain applications.

ParameterLC-MS/MSHPLC-UV (Representative)
Principle Separation by liquid chromatography followed by mass-based detection of parent and fragment ions.Separation by liquid chromatography followed by detection based on UV absorbance.
Specificity Very HighModerate to High (potential for interference from co-eluting compounds with similar UV spectra)
Sensitivity (LLOQ) High (e.g., 5 ng/mL in plasma)Moderate (expected to be in the higher ng/mL to µg/mL range)
Linearity Range Wide (e.g., 5-500 ng/mL in plasma)Typically narrower than LC-MS/MS
Sample Volume Small (e.g., 100 µL of plasma)May require larger volumes for comparable sensitivity
Instrumentation Requires a tandem mass spectrometerRequires a standard HPLC system with a UV detector
Cost & Complexity HighModerate
Throughput HighModerate

Experimental Protocols

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Assay

This protocol is based on a validated method for the quantification of Toceranib in canine plasma.

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add 400 µL of an internal standard solution (e.g., toceranib-d8 (B586873) at 10 ng/mL in methanol (B129727) with 0.1% formic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient: A suitable gradient to separate Toceranib and the internal standard from matrix components.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Toceranib and its deuterated internal standard are monitored.

LC-MS/MS Experimental Workflow start Start sample_prep Sample Preparation (Plasma + IS, Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation mass_spec_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->mass_spec_detection data_analysis Data Analysis (Quantification) mass_spec_detection->data_analysis end End data_analysis->end

LC-MS/MS Experimental Workflow for Toceranib Quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Representative Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add an appropriate internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 435 nm.

  • Injection Volume: 20 µL.

HPLC-UV Experimental Workflow (Representative) start Start sample_prep Sample Preparation (Plasma + IS, Liquid-Liquid Extraction) start->sample_prep evaporation Evaporation of Solvent sample_prep->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (λ = 435 nm) chromatographic_separation->uv_detection data_analysis Data Analysis (Quantification) uv_detection->data_analysis end End data_analysis->end

Representative HPLC-UV Experimental Workflow.

Conclusion

The choice of analytical platform for Toceranib quantification depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for pharmacokinetic studies and therapeutic drug monitoring where low concentrations need to be accurately measured. HPLC-UV presents a more accessible and cost-effective alternative, which may be suitable for in vitro studies or when higher concentrations of the drug are expected. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate analytical methods for Toceranib in their own laboratories.

A Comparative Guide to Toceranib Quantification: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Toceranib, a multi-targeted receptor tyrosine kinase inhibitor, in biological matrices. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this purpose, supported by a summary of experimental data from published literature.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV for Toceranib quantification hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus cost and accessibility. While LC-MS/MS is generally considered the gold standard for bioanalysis due to its superior sensitivity and specificity, HPLC-UV can be a viable and cost-effective alternative for certain applications. The following table summarizes the key performance parameters for both methods, based on published data for Toceranib and other similar tyrosine kinase inhibitors.

ParameterLC-MS/MS (for Toceranib)HPLC-UV (for various TKIs)
Linearity Range 5 - 500 ng/mL50 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL50 - 100 ng/mL
Intra-day Precision (%CV) Typically < 15%< 3% - 13.3%
Inter-day Precision (%CV) Typically < 15%< 3% - 13.3%
Accuracy (% Bias) Typically within ±15%Within ±15%
Sample Volume ~100 µL plasma~100 - 500 µL plasma
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference)
Throughput HighModerate
Cost HigherLower

Experimental Protocols

Detailed methodologies for both LC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on established and validated methods from the scientific literature.

Toceranib Quantification by LC-MS/MS

This protocol is a generalized procedure based on common practices for the bioanalysis of Toceranib in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 400 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard, such as Toceranib-d8).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Toceranib and its internal standard.

    • Example Toceranib transition: m/z 397.2 → 283.0.

  • Instrumentation: A triple quadrupole mass spectrometer.

Representative HPLC-UV Method for Tyrosine Kinase Inhibitors

As a direct HPLC-UV method for Toceranib is not widely published, this protocol is representative of methods used for other TKIs like imatinib (B729) and sorafenib (B1663141) and can be adapted.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate), for example, in a 53:47 (v/v) ratio.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 260 nm for sorafenib).

  • Injection Volume: 20 - 50 µL.

Visualizing the Processes

To better understand the workflow and the mechanism of action of Toceranib, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_evaluation Data Evaluation & Reporting A Define Analytes & Matrices B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples B->C D Lab 1: Quantify Toceranib C->D E Lab 2: Quantify Toceranib C->E F Lab 'n': Quantify Toceranib C->F G Collect & Statistically Analyze Data D->G E->G F->G H Assess Inter-Laboratory Variability G->H I Publish Comparison Report H->I

Inter-laboratory comparison workflow.

Toceranib functions by inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates its primary targets and the downstream effects of this inhibition.

Toceranib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects VEGFR VEGFR Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR->Signal PDGFR PDGFR PDGFR->Signal Kit Kit Kit->Signal Toceranib Toceranib Toceranib->VEGFR Toceranib->PDGFR Toceranib->Kit Angiogenesis Decreased Angiogenesis Signal->Angiogenesis Proliferation Decreased Proliferation Signal->Proliferation Survival Decreased Survival Signal->Survival

Toceranib's RTK inhibition pathway.

Determining the Limits of Detection and Quantification for Toceranib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Toceranib. The data presented is compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to offer a clear perspective on the sensitivity of current analytical approaches for this veterinary oncology drug. This guide also includes comparative data for other prominent tyrosine kinase inhibitors to provide a broader context for researchers.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical parameter in pharmacokinetic and therapeutic drug monitoring studies. A lower LOD and LOQ allow for the accurate measurement of lower concentrations of the drug, which is essential for understanding its absorption, distribution, metabolism, and excretion profiles, especially at later time points after administration.

While specific LOD and LOQ values for Toceranib are not consistently reported across all studies, a common calibration range for the quantification of Toceranib in canine plasma using LC-MS/MS is between 5 and 500 ng/mL.[1][2] This range suggests that the LOQ is at or below 5 ng/mL. The LOD, while not explicitly stated, would be lower than the LOQ.

For comparison, the table below summarizes the reported LOD and LOQ values for other well-known tyrosine kinase inhibitors in human plasma, determined by various analytical methods.

Tyrosine Kinase InhibitorAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
Toceranib LC-MS/MSNot explicitly stated≤ 5 ng/mL (inferred from calibration range)Canine Plasma
Sunitinib LC-MS/MS-0.2 ng/mLHuman Plasma
Imatinib HPLC-UV125.41 ng/mL380 ng/mLHuman Plasma
Imatinib LC-MS/MS0.155 µg/mL0.500 µg/mLHuman Serum
Dasatinib HPLC-UV0.0405 µg/mL0.1229 µg/mL-
Dasatinib RP-HPLC-5 ng/mLHuman Plasma

Experimental Protocols for LOD & LOQ Determination

The determination of LOD and LOQ is a fundamental component of bioanalytical method validation, guided by international standards such as those from the International Council for Harmonisation (ICH). The following outlines a general experimental protocol for determining the LOD and LOQ of a small molecule drug like Toceranib in a biological matrix using LC-MS/MS.

Key Experimental Steps:
  • Preparation of Stock and Working Solutions: A primary stock solution of Toceranib is prepared in a suitable organic solvent. This is followed by serial dilutions to create a range of working solutions for calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and Quality Control Samples: Calibration standards are prepared by spiking the biological matrix (e.g., canine plasma) with known concentrations of Toceranib from the working solutions. A typical calibration curve might include 6-8 non-zero concentration levels. QC samples are prepared at a minimum of three concentration levels: low, medium, and high.

  • Sample Preparation (Extraction): To remove interfering substances from the biological matrix, a sample extraction procedure is employed. A common method is protein precipitation, where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample. This is followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then further processed or directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer.

    • Chromatographic Separation: A C18 reverse-phase column is typically used to separate Toceranib from other components in the sample extract. The mobile phase usually consists of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

    • Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for Toceranib and an internal standard are monitored.

  • Determination of LOD and LOQ:

    • Based on Signal-to-Noise Ratio: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1. The LOQ is established at a signal-to-noise ratio of 10:1.

    • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

The LOQ is then confirmed by analyzing replicate samples at this concentration and ensuring that the precision (%CV) and accuracy (%bias) are within acceptable limits (typically ≤20% for LOQ).

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Stock & Working Solutions cal_qc Calibration Standards & QC Samples stock->cal_qc extraction Protein Precipitation Extraction cal_qc->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection) lc->ms calibration_curve Calibration Curve Generation ms->calibration_curve lod_loq LOD & LOQ Determination calibration_curve->lod_loq

Caption: Experimental workflow for determining LOD and LOQ.

Toceranib functions by inhibiting several receptor tyrosine kinases, primarily VEGFR, PDGFR, and Kit. This inhibition blocks downstream signaling pathways that are crucial for tumor growth, angiogenesis, and cell survival.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT c-Kit KIT->PI3K_AKT KIT->RAS_MAPK JAK_STAT JAK/STAT Pathway KIT->JAK_STAT Toceranib Toceranib Toceranib->VEGFR Toceranib->PDGFR Toceranib->KIT Angiogenesis Decreased Angiogenesis PI3K_AKT->Angiogenesis Survival Decreased Survival PI3K_AKT->Survival Proliferation Decreased Proliferation RAS_MAPK->Proliferation JAK_STAT->Survival

Caption: Toceranib's inhibition of key signaling pathways.

References

Assessing the Stability of Toceranib in Plasma Samples: A Comparative Guide to Bioanalytical Methods Utilizing Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of bioanalytical methods for measuring toceranib (B1682387) in plasma, with a focus on the stability of the analyte and the critical role of the internal standard, toceranib-d8 (B586873).

The Gold Standard: this compound as an Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[1] This ensures that any variability or degradation encountered by the analyte is mirrored by the internal standard, allowing for accurate correction and reliable quantification.[1] this compound, a deuterated form of toceranib, perfectly fits this description. Its use is crucial for compensating for potential analyte loss during sample processing and for correcting variations in instrument response.

While alternative approaches, such as the use of structurally similar analog internal standards, exist, they are generally considered less reliable.[2][3] Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to inadequate compensation for analytical variability and potentially compromising the accuracy and precision of the results.[3]

Performance Comparison: Stability of Toceranib in Plasma

The following table outlines the typical stability assessments performed during method validation and the expected performance when using a stable isotope-labeled internal standard like this compound.

Stability ParameterStorage ConditionAcceptance CriteriaRationale for Using this compound
Freeze-Thaw Stability Minimum of 3 cycles from -20°C or -70°C to room temperatureMean concentration of quality control (QC) samples should be within ±15% of the nominal concentration.This compound will degrade at a similar rate to toceranib during freeze-thaw cycles, ensuring accurate correction.
Short-Term (Bench-Top) Stability Room temperature for a duration equal to or exceeding the expected sample handling timeMean concentration of QC samples should be within ±15% of the nominal concentration.Compensates for any degradation of toceranib that may occur while samples are left at room temperature before processing.
Long-Term Stability Frozen at -20°C or -70°C for a duration equal to or exceeding the study's storage periodMean concentration of QC samples should be within ±15% of the nominal concentration.Ensures that the quantification remains accurate even after prolonged storage of the plasma samples.
Post-Preparative Stability In autosampler at a specified temperature for a duration equal to or exceeding the analytical run timeMean concentration of QC samples should be within ±15% of the nominal concentration.Accounts for any potential degradation of the processed samples while awaiting injection into the LC-MS/MS system.

Experimental Protocols

A detailed and validated experimental protocol is the foundation of reliable bioanalytical results. The following section outlines a typical LC-MS/MS method for the quantification of toceranib in plasma using this compound as an internal standard.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of a protein precipitation solvent (e.g., methanol (B129727) containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reverse-phase column is typically used for the separation of toceranib and this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The multiple reaction monitoring (MRM) transitions for toceranib and this compound are optimized for maximum sensitivity and specificity.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Protein Precipitation (e.g., Methanol) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify G cluster_2 Accurate Quantification Analyte Toceranib Analyte_Deg Degradation Products Analyte->Analyte_Deg Degradation Result Reliable Concentration Measurement Analyte->Result Corrected by IS This compound IS_Deg Degradation Products-d8 IS->IS_Deg Similar Degradation IS->Result

References

A Comparative Guide to Toceranib Pharmacokinetics in Canines and Felines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Toceranib (B1682387), marketed as Palladia®, is a multi-kinase inhibitor that has become a cornerstone in veterinary oncology, particularly for the treatment of mast cell tumors in dogs. Its application in other species, such as cats, is an area of active investigation. This guide provides a comparative overview of the pharmacokinetic profiles of Toceranib in dogs and cats, supported by available experimental data. A detailed understanding of species-specific pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profile of Toceranib has been extensively studied in dogs. In contrast, comprehensive pharmacokinetic data in cats is not yet well-established in published literature. The following table summarizes the key pharmacokinetic parameters in dogs and provides available clinical dosing information for cats.

Pharmacokinetic ParameterDogs (Canis lupus familiaris)Cats (Felis catus)
Maximum Concentration (Cmax) 68.6 - 112 ng/mL (at 3.25 mg/kg, single oral dose)[1]Data not available
Time to Cmax (Tmax) 5.3 - 9.3 hours (at 3.25 mg/kg, single oral dose)[1]Data not available
Area Under the Curve (AUC) 2640 ± 940 ng·h/ml (at 3.25 mg/kg, every other day for 2 weeks)[2]Data not available
Elimination Half-Life (t1/2) ~17.7 hours (IV), ~31 hours (Oral)[1]Data not available
Oral Bioavailability ~77% - 86%[2][3]Data not available
Clearance 1.45 L/kg/h (IV)[1]Data not available
Volume of Distribution (Vd) 29.7 L/kg (IV)[1]Data not available
Protein Binding 91% - 93%[2]Data not available
Metabolism Primarily hepatic to an N-oxide derivative[2]Suspected to be similar to dogs[4]
Excretion Primarily fecal (~92%), with a minor urinary component (~7%)[2]Data not available
Typical Clinical Dose 3.25 mg/kg orally every other day[2][3]2.5 - 2.78 mg/kg orally three times a week or every other day[5][6]

Mechanism of Action: Signaling Pathway Inhibition

Toceranib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases (RTKs), primarily targeting members of the split-kinase family. This inhibition disrupts crucial signal transduction pathways involved in cell proliferation, survival, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).

Toceranib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival PDGFR->Survival cKit c-Kit cKit->Proliferation cKit->Survival Toceranib Toceranib Toceranib->VEGFR Inhibits Toceranib->PDGFR Inhibits Toceranib->cKit Inhibits

Caption: Toceranib inhibits key receptor tyrosine kinases (RTKs) on the cell membrane, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Experimental Protocols

The pharmacokinetic data for Toceranib in dogs were primarily generated through studies involving intravenous and oral administration to healthy laboratory Beagles and client-owned dogs with mast cell tumors. A typical experimental workflow is outlined below.

Canine Pharmacokinetic Study Protocol
  • Animal Models: Healthy adult Beagle dogs or client-owned dogs with a diagnosis of mast cell tumor.

  • Drug Administration:

    • Intravenous (IV): A single dose of Toceranib phosphate (B84403) (e.g., 1.0 mg/kg) is administered via a cephalic vein.

    • Oral (PO): A single dose of Toceranib phosphate (e.g., 3.25 mg/kg) is administered orally in tablet form. Food is typically withheld overnight before and for a few hours after dosing.

  • Blood Sampling: Serial blood samples are collected from a jugular or cephalic vein at predetermined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-administration).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then harvested and stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of Toceranib are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal_Selection Animal Selection (e.g., Healthy Beagles) Dosing Drug Administration (IV or Oral) Animal_Selection->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study of Toceranib in an animal model.

Discussion and Future Directions

The well-characterized pharmacokinetic profile of Toceranib in dogs has enabled the establishment of an effective and safe dosing regimen. The drug exhibits moderate clearance, a high volume of distribution, and a moderate elimination half-life, supporting an every-other-day administration schedule.[1][3]

For feline patients, the use of Toceranib is "off-label" and based on empirical dose adjustments. While clinical benefit has been observed in cats with various neoplasms, the absence of formal pharmacokinetic studies necessitates a cautious approach to treatment.[6][7][8] The most commonly reported adverse effects in cats are mild and transient gastrointestinal issues and bone marrow suppression.[9] Future research should prioritize conducting comprehensive pharmacokinetic and pharmacodynamic studies of Toceranib in cats to establish optimal dosing strategies and enhance therapeutic outcomes. Further investigations into the metabolism and excretion of Toceranib in felines would also be highly valuable.

References

A Comparative Guide to Anticoagulant Selection for Accurate Toceranib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is paramount in pharmacokinetic and pharmacodynamic studies. The choice of anticoagulant used during blood sample collection can significantly influence the integrity and final concentration measurement of the analyte. This guide provides a comparative evaluation of the impact of commonly used anticoagulants—Ethylenediaminetetraacetic acid (EDTA), Heparin, and Sodium Citrate (B86180)—on the bioanalysis of Toceranib, a multi-kinase inhibitor. This document outlines the potential effects, presents illustrative experimental data, and provides detailed protocols for researchers to validate their own bioanalytical methods.

Introduction to Toceranib and Anticoagulant Considerations

Toceranib, marketed as Palladia®, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and Kit.[1][2][3] It is utilized in veterinary oncology to impede tumor growth and angiogenesis by disrupting key signal transduction pathways.[1][3] Accurate measurement of Toceranib plasma concentrations is crucial for determining its pharmacokinetic profile, establishing exposure-response relationships, and optimizing dosing regimens.

Anticoagulants are essential for preventing blood clotting to obtain plasma for analysis. However, they can interfere with bioanalytical assays through various mechanisms:

  • Chelation: EDTA and citrate chelate divalent cations, which can affect enzyme activities or drug stability.

  • Ionic Interference: High concentrations of heparin (a sulfated polysaccharide) or citrate can suppress ionization in mass spectrometry.

  • Matrix Effects: Anticoagulants can alter the plasma composition, leading to matrix effects that may enhance or suppress the analytical signal.

  • Dilution: Liquid anticoagulants like citrate solutions will dilute the sample, requiring a correction factor.

This guide provides a framework for evaluating and selecting the most appropriate anticoagulant for Toceranib analysis to ensure data accuracy and reliability.

Comparative Analysis of Anticoagulant Effects on Toceranib Quantification

To illustrate the potential impact of different anticoagulants, a hypothetical study was designed to compare the quantification of Toceranib in plasma collected with K2EDTA, Lithium Heparin, and Sodium Citrate. The following table summarizes the illustrative quantitative data.

Table 1: Illustrative Data on the Effect of Anticoagulants on Toceranib Plasma Concentration

AnticoagulantSpiked Toceranib Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Standard DeviationAccuracy (%)Precision (%CV)
K2EDTA 50.049.52.199.04.2
250.0248.210.499.34.2
1000.0995.745.899.64.6
Lithium Heparin 50.045.13.590.27.8
250.0235.515.394.26.5
1000.0928.958.592.96.3
Sodium Citrate 50.043.22.596.05.8
250.0215.811.995.95.5
1000.0863.5*49.295.95.7

*Concentrations were corrected for the 1:9 dilution factor of the anticoagulant solution.

Interpretation of Illustrative Data:

  • K2EDTA: In this hypothetical dataset, K2EDTA demonstrates the highest accuracy and precision, suggesting it has the least interference with the Toceranib assay.

  • Lithium Heparin: The data illustrates a slight negative bias (lower accuracy) and higher variability (lower precision) compared to EDTA. This could be indicative of ion suppression in the mass spectrometer.

  • Sodium Citrate: Despite correction for dilution, the measured concentrations are slightly lower, and the variability is intermediate. The liquid nature of this anticoagulant adds a dilution step that can introduce variability.

Based on this illustrative data, K2EDTA would be the recommended anticoagulant for Toceranib bioanalysis. However, it is imperative for each laboratory to perform its own validation studies.

Experimental Protocols

Protocol 1: Evaluation of Anticoagulant Effect on Toceranib Quantification

Objective: To determine the impact of K2EDTA, Lithium Heparin, and Sodium Citrate on the accuracy and precision of Toceranib quantification in plasma using a validated LC-MS/MS method.

Materials:

  • Whole blood from healthy donors (canine or other relevant species)

  • Blood collection tubes containing K2EDTA, Lithium Heparin, and Sodium Citrate

  • Toceranib analytical standard

  • Internal Standard (e.g., Sunitinib or a stable isotope-labeled Toceranib)

  • Reagents for sample preparation (e.g., acetonitrile, formic acid)

  • Calibrated pipettes, centrifuges, and other standard laboratory equipment

  • A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Blood Collection: Pool whole blood from multiple donors to minimize individual variability. Aliquot the pooled blood into tubes containing each of the three anticoagulants.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Carefully collect the plasma supernatant. For citrate tubes, apply a dilution correction factor (typically 1.1) to all calculations.

  • Sample Spiking: Prepare three sets of plasma pools (one for each anticoagulant). Spike each pool with known concentrations of Toceranib to create quality control (QC) samples at low, medium, and high concentrations (e.g., 50, 250, and 1000 ng/mL).

  • Sample Processing:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Quantify the Toceranib concentration against a standard curve prepared in the same matrix (plasma with the corresponding anticoagulant).

  • Data Analysis: For each anticoagulant and concentration level, calculate the mean measured concentration, standard deviation, accuracy (% nominal concentration), and precision (% coefficient of variation, CV).

Visualizations

Toceranib's Mechanism of Action

Toceranib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases (RTKs), primarily VEGFR, PDGFR, and c-Kit. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in tumors.

Toceranib_Signaling_Pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS/RAF/MEK/ERK VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR PDGFR PI3K PI3K/Akt/mTOR PDGFR->PI3K cKit c-Kit cKit->PI3K STAT JAK/STAT cKit->STAT Toceranib Toceranib Toceranib->VEGFR Inhibits Toceranib->PDGFR Inhibits Toceranib->cKit Proliferation Proliferation PLCg->Proliferation RAS->Proliferation Survival Survival PI3K->Survival STAT->Survival

Caption: Toceranib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Experimental Workflow

The following diagram outlines the workflow for evaluating the effect of different anticoagulants on the analysis of Toceranib.

Anticoagulant_Evaluation_Workflow cluster_collection Sample Collection & Preparation cluster_spiking Sample Spiking cluster_analysis Sample Analysis cluster_data Data Evaluation A1 Pool Whole Blood A2 Aliquot into EDTA, Heparin, & Citrate Tubes A1->A2 A3 Centrifuge to Separate Plasma A2->A3 B1 Spike Plasma with Toceranib (Low, Med, High QC) A3->B1 C1 Protein Precipitation B1->C1 C2 LC-MS/MS Analysis C1->C2 D1 Calculate Accuracy & Precision C2->D1 D2 Compare Anticoagulant Performance D1->D2

Caption: Workflow for evaluating anticoagulant impact on Toceranib analysis.

Conclusion

The selection of an appropriate anticoagulant is a critical step in the bioanalysis of Toceranib. While this guide provides a framework and illustrative data suggesting that K2EDTA may be the preferred choice, it is essential that each laboratory performs a thorough validation to account for differences in analytical platforms and methodologies. By following a systematic evaluation protocol, researchers can ensure the generation of accurate and reproducible pharmacokinetic data, which is fundamental to the successful development and clinical application of therapeutic agents like Toceranib.

References

The Gold Standard in Bioanalysis: Justifying the Use of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality and regulatory success. An internal standard (IS) is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3][4] This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines detailed protocols to justify their preferential use in bioanalytical method development and validation.

Unparalleled Performance: A Head-to-Head Comparison

The two primary types of internal standards employed in bioanalysis are SIL-ISs and structural analog internal standards. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), making it chemically and physically almost identical to the analyte.[1] In contrast, a structural analog is a compound with a similar chemical structure and physicochemical properties to the analyte. The near-identical nature of SIL-ISs allows them to more effectively compensate for analytical variabilities, a crucial aspect for robust and reliable bioanalytical methods.

Key Performance Characteristics
Performance MetricStable Isotope-Labeled ISStructural Analog ISJustification for Superiority of SIL-IS
Chemical & Physical Properties Virtually identical to the analyte.Similar, but not identical, to the analyte.The near-identical properties ensure that the SIL-IS behaves almost exactly like the analyte during all stages of the analytical process.
Chromatographic Behavior Typically co-elutes with the analyte.Elutes close to the analyte, but may have a different retention time.Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective compensation.
Matrix Effect Compensation Excellent and effective compensation.Inconsistent and often incomplete compensation.SIL-ISs experience the same degree of ion suppression or enhancement as the analyte due to their identical ionization properties, leading to accurate normalization of the signal.
Accuracy (% Bias) Typically within ±5%.Can exceed ±15%.Superior compensation for matrix effects and variability in sample recovery leads to significantly higher accuracy in quantification.
Precision (%CV) Typically <10%.Can be >15%.By closely tracking the analyte's behavior, SIL-ISs minimize variability, resulting in improved precision of the measurements.

Mitigating the Matrix Effect: The Core Advantage

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This can result in inaccurate and imprecise quantification. The use of a SIL-IS is the most effective strategy to mitigate matrix effects.

cluster_0 Ion Source cluster_1 Mass Spectrometer Analyte Analyte Suppressed_Signal Inaccurate Signal (Ion Suppression) Analyte->Suppressed_Signal Suppressed by Corrected_Signal Accurate Signal (Compensation) SIL_IS SIL-IS SIL_IS->Corrected_Signal Compensates for Matrix Matrix Components Matrix->Suppressed_Signal

Figure 1. Compensation for Matrix-Induced Ion Suppression by a SIL-IS.

Because a SIL-IS has virtually identical physicochemical properties and co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and reliable quantification of the analyte.

Experimental Protocols for Internal Standard Validation

A thorough validation of the bioanalytical method is essential to ensure its reliability and is a regulatory requirement. The following are detailed methodologies for key experiments to assess the performance of an internal standard.

Assessment of Matrix Effects

Objective: To evaluate the influence of matrix components on the ionization of the analyte and to assess the ability of the internal standard to compensate for these effects.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high quality control (QC) concentrations:

    • Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the matrix factor (MF) for the analyte and the IS-normalized matrix factor. The IS-normalized matrix factor is a crucial parameter, calculated by dividing the matrix factor of the analyte by that of the internal standard.

Acceptance Criteria: A value close to 1.0 for the IS-normalized matrix factor indicates effective compensation for matrix effects by the internal standard. The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.

Assessment of Extraction Recovery

Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.

Methodology:

  • Prepare three sets of QC samples at low, medium, and high concentrations.

  • Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.

  • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The SIL-IS should have a similar recovery to the analyte.

Stability Assessment

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions that mimic sample handling and storage.

Methodology:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

Acceptance Criteria: The mean response of the stored samples should be within ±15% of the nominal response for the analyte and the internal standard.

Bioanalytical Workflow with a Stable Isotope-Labeled Internal Standard

The integration of a SIL-IS into the bioanalytical workflow is a straightforward process that significantly enhances data quality.

Sample Biological Sample (Calibrator, QC, or Unknown) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition (Analyte and SIL-IS signals) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Data->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Safety Operating Guide

Essential Safety and Logistics for Handling Toceranib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Toceranib-d8, a deuterated analog of Toceranib. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a cytotoxic agent, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., double-gloving with nitrile)Prevents direct skin contact. Double gloving is recommended for handling concentrated solutions.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.[1]
Lab Coat Disposable, solid-front gownPrevents contamination of personal clothing.[1]
Respiratory Protection Not generally required for handling solid form in a ventilated area. Use a certified chemical fume hood when preparing solutions.Minimizes inhalation of aerosols or powders.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep_area Prepare work area in a certified chemical fume hood with an absorbent, plastic-backed pad. don_ppe Don appropriate PPE (double gloves, lab coat, eye protection). prep_area->don_ppe weigh_compound Carefully weigh the solid this compound. don_ppe->weigh_compound prepare_solution Prepare solutions, avoiding aerosol generation. weigh_compound->prepare_solution conduct_experiment Conduct experiment within the designated area. prepare_solution->conduct_experiment clean_surfaces Decontaminate work surfaces with an appropriate agent (e.g., 10% bleach solution followed by a rinse). conduct_experiment->clean_surfaces dispose_consumables Place all contaminated consumables (gloves, pads, vials) in a labeled cytotoxic waste bag. clean_surfaces->dispose_consumables dispose_sharps Dispose of contaminated sharps in a designated cytotoxic sharps container. dispose_sharps->dispose_consumables dispose_liquid Dispose of liquid waste into a designated, sealed cytotoxic waste container. dispose_consumables->dispose_liquid

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As a cytotoxic compound, all waste must be segregated and clearly labeled.

  • Solid Waste : All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and empty vials, must be disposed of in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste".[2][3] This container should be incinerated by a licensed hazardous waste disposal service.

  • Liquid Waste : Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. This waste must also be disposed of via incineration through a certified hazardous waste management company. Do not pour down the drain.

  • Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[2][3]

Decontamination Procedures

In the event of a spill or as part of routine cleaning, the following decontamination steps should be followed:

  • Contain the Spill : If a spill occurs, restrict access to the area immediately.

  • Wear Appropriate PPE : Before cleaning, ensure you are wearing the full personal protective equipment as outlined above.

  • Absorb the Spill : For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Clean the Area : Clean the spill area with a detergent solution, followed by a deactivating agent such as a 10% bleach solution.[1] Allow the bleach solution to remain in contact with the surface for at least 10-15 minutes.

  • Rinse the Area : After the contact time, rinse the area thoroughly with water.

  • Dispose of Cleaning Materials : All materials used for cleaning the spill must be disposed of as cytotoxic waste.

  • Wash Hands : After removing PPE, wash hands thoroughly with soap and water.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.